1-(Propylsulfanyl)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2S/c1-2-6-11-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
LYXCOKODADVNHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CCC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid CAS 1484705-29-4
An In-Depth Technical Guide to 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid (CAS 1484705-29-4)
Authored by: A Senior Application Scientist
Foreword
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its unique conformational properties and three-dimensional diversity offer a compelling alternative to more traditional ring systems. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid.
While specific literature on this exact molecule is nascent, this document serves as a robust technical primer by integrating established principles of cyclobutane chemistry with data from closely related analogues. The methodologies, mechanistic insights, and potential applications discussed herein are grounded in authoritative sources, providing researchers, scientists, and drug development professionals with a solid foundation for their work with this and similar chemical entities.
Molecular Overview and Physicochemical Properties
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is a sulfur-containing carboxylic acid built upon a cyclobutane core. The presence of both a carboxylic acid and a thioether functional group imparts a unique combination of properties that make it an intriguing building block for further chemical exploration.
Chemical Structure
The structure of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is characterized by a central cyclobutane ring, with a carboxylic acid group and a propylsulfanyl group attached to the same carbon atom.
Caption: Chemical structure of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid.
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid, compiled from available supplier data.[3]
| Property | Value | Source |
| CAS Number | 1484705-29-4 | [3] |
| Molecular Formula | C8H14O2S | [3] |
| Molecular Weight | 174.26 g/mol | [3] |
| SMILES | O=C(C1(SCCC)CCC1)O | [3] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid has not been published, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of substituted cyclobutane carboxylic acids.[1][4] The proposed pathway involves a two-step process starting from the commercially available 1,1-cyclobutanedicarboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Monodecarboxylation of 1,1-Cyclobutanedicarboxylic Acid
The initial step involves the selective removal of one carboxylic acid group from 1,1-cyclobutanedicarboxylic acid to yield cyclobutane-1-carboxylic acid. This is a standard transformation that can be achieved through thermal decarboxylation.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclobutanedicarboxylic acid.
-
Heat the flask in an oil bath to a temperature just above the melting point of the diacid (approximately 158-160 °C).[5]
-
Maintain this temperature and stir until the evolution of CO2 gas ceases.
-
Cool the reaction mixture to room temperature. The resulting product, cyclobutane-1-carboxylic acid, should solidify.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Step 2: Thiolation of Cyclobutane-1-carboxylic Acid
The second step introduces the propylsulfanyl group onto the cyclobutane ring. This can be achieved through a variety of methods, with a plausible approach being a Pummerer-type rearrangement followed by nucleophilic substitution with propanethiol. A more direct approach, though potentially lower-yielding, would be a free-radical mediated thiolation.
Protocol (Illustrative Radical Thiolation):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclobutane-1-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.
-
In a separate flask, prepare a solution of propanethiol in the same anhydrous solvent.
-
Slowly add the propanethiol solution to the reaction mixture at room temperature while stirring.
-
Irradiate the reaction mixture with a UV lamp or heat to the decomposition temperature of the radical initiator to initiate the reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by removing the heat or light source.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Purification and Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum is expected to show characteristic peaks for the propyl chain protons and the cyclobutane ring protons. The ¹³C NMR will show distinct signals for the carboxylic acid carbon, the quaternary carbon of the cyclobutane ring, and the carbons of the propyl and cyclobutane moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carboxylic acid C=O stretch (typically around 1700-1725 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).[6]
Potential Applications in Research and Development
While specific applications for 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid are not yet documented, the broader class of substituted cyclobutane carboxylic acids has shown significant promise in several areas of drug discovery and materials science.[2][7][8]
Medicinal Chemistry
-
Antiviral Agents: A Chinese patent suggests that certain substituted cyclobutane carboxylic acid compounds exhibit anti-influenza virus activity.[9] The unique conformational constraints of the cyclobutane ring can position functional groups in a way that facilitates strong binding to viral proteins.
-
GPR120 Modulators: A patent from Bristol-Myers Squibb describes cyclobutane-containing carboxylic acids as modulators of G protein-coupled receptor 120 (GPR120), which is a target for the treatment of diabetes and related metabolic disorders.[8]
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key pharmacophore, participating in hydrogen bonding and ionic interactions with the active sites of enzymes.[7][10] The cyclobutane scaffold provides a rigid framework to present this and other functional groups in a defined orientation.
Organic Synthesis and Materials Science
-
Building Blocks: 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid can serve as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid can be readily converted into esters, amides, and other functional groups, while the thioether can be oxidized to sulfoxides and sulfones, further expanding its synthetic utility.
-
Polymer and Resin Production: Carboxylic acids with unique cycloalkane structures are sometimes used in the production of specialty polymers and resins, imparting desirable properties such as rigidity and thermal stability.[7]
Mechanistic Considerations and Causality in Synthesis
The proposed synthetic route is designed based on well-established reaction mechanisms.
-
Decarboxylation: The thermal decarboxylation of 1,1-geminal dicarboxylic acids proceeds through a cyclic transition state, where the carboxyl group is eliminated as carbon dioxide. The stability of the resulting carbanion or the concerted nature of the process drives the reaction forward.
-
Radical Thiolation: The proposed radical thiolation would proceed via a standard free-radical chain mechanism. The initiator (AIBN) generates radicals upon heating or UV irradiation, which then abstract a hydrogen atom from the propanethiol to form a thiyl radical. This thiyl radical can then add to an activated position on the cyclobutane ring, followed by hydrogen abstraction from another molecule of propanethiol to propagate the chain.
The choice of an inert atmosphere and anhydrous solvents is crucial to prevent side reactions, such as the oxidation of the thiol and quenching of radical intermediates.
Conclusion
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies, and its structural features suggest potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound, intended to empower researchers and developers to unlock its full potential. As with any novel compound, further experimental validation of the proposed synthesis and exploration of its biological and material properties are warranted.
References
-
PubChem. 1-(Propan-2-yl)cyclobutane-1-carboxylic acid. [Link]
- Google Patents.
-
PubChem. 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid. [Link]
- Google Patents.
-
PharmaCompass. cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
- Google Patents.
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
-
NIST WebBook. Cyclobutylcarboxylic acid. [Link]
- Google Patents. WO2020008391A1 - Manufacturing process and intermediates for a pyrrolo[2,3- d]pyrimidine compound and use thereof.
-
MDPI. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
-
Patsnap. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka. [Link]
-
PubMed. Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid. [Link]
-
ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. [Link]
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 3. 1484705-29-4|1-(Propylsulfanyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]
- 6. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 7. 1-Propylcyclobutane-1-carboxylic acid | 58148-14-4 | Benchchem [benchchem.com]
- 8. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]
- 9. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Chemical Properties and Synthetic Utility of 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid in Drug Discovery
Executive Summary & Strategic Relevance
In modern medicinal chemistry, the shift toward higher sp³ character and conformational restriction is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of small-molecule drug candidates. 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1484705-29-4) has emerged as a highly specialized, sterically constrained building block [2].
By fusing a lipophilic propylsulfanyl chain to a rigid cyclobutane ring bearing a carboxylic acid, this compound provides a unique structural vector. It is particularly valuable in the synthesis of enzyme inhibitors—such as pyridine carboxamide-based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors—where precise occupation of hydrophobic pockets is required to combat metabolic syndrome and insulin resistance [1].
Physicochemical Profiling
Understanding the baseline metrics of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The cyclobutane ring introduces significant ring strain (~26 kcal/mol), which must be accounted for during harsh synthetic conditions, while the thioether linkage provides polarizability without the hydrogen-bond penalty associated with ethers.
| Property | Value |
| Chemical Name | 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid |
| CAS Registry Number | 1484705-29-4 |
| Molecular Formula | C₈H₁₄O₂S |
| Molecular Weight | 174.26 g/mol |
| SMILES | O=C(C1(SCCC)CCC1)O |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | 62.6 Ų |
Pharmacophoric Rationale and Mechanistic Role
The integration of 1-(propylsulfanyl)cyclobutane-1-carboxylic acid into an Active Pharmaceutical Ingredient (API) is rarely arbitrary. Every functional group serves a distinct mechanistic purpose:
-
Cyclobutane Ring (Entropy Reduction): Open-chain aliphatic groups suffer a high entropic penalty upon binding to a target protein due to the loss of conformational degrees of freedom. The cyclobutane ring pre-organizes the spatial arrangement of the thioether and the carbonyl group, significantly reducing this penalty.
-
Propylsulfanyl Group (Lipophilic Efficiency): The propyl chain acts as a hydrophobic anchor, perfectly sized to occupy deep, narrow lipophilic pockets in target proteins (e.g., the catalytic domain of 11β-HSD1). The sulfur atom provides unique polarizability, allowing for favorable dispersion interactions (London forces) with aromatic residues in the binding site.
-
Carboxylic Acid (Conjugation Anchor): Serves as the primary handle for downstream amide coupling with complex amines or anilines.
Fig 1. Structural rationale and pharmacophoric contributions of the building block.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of this compound relies on the α-deprotonation of cyclobutanecarboxylic acid [3], followed by electrophilic trapping with a sulfur source. As a Senior Application Scientist, I emphasize that the causality behind the reagent choice is critical: we use a full 2.1 equivalents of Lithium Diisopropylamide (LDA) to ensure complete formation of the dianion (enediolate), preventing unreacted starting material from complicating downstream purification. Dipropyl disulfide is selected over propylsulfenyl chloride to eliminate the risk of α-chlorination.
Step-by-Step Protocol: α-Sulfenylation via Lithium Enediolate
Reagents Required:
-
Cyclobutanecarboxylic acid (1.0 eq)
-
Diisopropylamine (2.2 eq)
-
n-Butyllithium (2.5 M in hexanes, 2.1 eq)
-
Dipropyl disulfide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
LDA Generation: Purge a flame-dried flask with inert gas (N₂ or Ar). Add anhydrous THF and diisopropylamine (2.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (2.1 eq). Stir for 30 minutes. Causality: In situ generation of LDA ensures a fresh, highly active non-nucleophilic base, critical for preventing nucleophilic attack on the carboxylic acid.
-
Enediolate Formation: Dissolve cyclobutanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous THF. Add this dropwise to the LDA solution at -78 °C. After complete addition, remove the cooling bath and allow the reaction to warm to 0 °C for 1 hour. Causality: The first equivalent of LDA deprotonates the acidic carboxyl proton; the second equivalent slowly deprotonates the α-carbon. Warming to 0 °C provides the activation energy necessary to drive the sterically hindered α-deprotonation to completion.
-
Electrophilic Trapping: Re-cool the reaction mixture to -78 °C. Add dipropyl disulfide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight. Causality: Trapping at -78 °C prevents poly-sulfenylation and controls the exothermic nature of the carbon-sulfur bond formation.
-
Quench and Extraction: Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH 2. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
In-Process Self-Validation System
To ensure trustworthiness and prevent wasted downstream effort, this protocol incorporates a mandatory self-validating checkpoint before the quench step (Step 4):
-
Validation Action: Withdraw a 50 µL aliquot of the reaction mixture, quench into 500 µL of 1:1 Acetonitrile/Water containing 0.1% Formic Acid.
-
Analytical Check: Inject into LC-MS (Negative Ion Mode).
-
Pass Criteria: The absence of the starting material mass (
99.1 [M-H]⁻) and the dominant presence of the product mass ( 173.2 [M-H]⁻). If starting material persists, the enediolate formation (Step 2) was incomplete, indicating moisture contamination in the THF or degraded n-BuLi.
Fig 2. Step-by-step synthetic workflow via lithium enediolate intermediate.
Downstream Integration: Amide Coupling Considerations
Once isolated, 1-(propylsulfanyl)cyclobutane-1-carboxylic acid is typically subjected to amide coupling to form the final API. Because the α-carbon is fully substituted (a quaternary center), it presents significant steric hindrance. Standard coupling reagents like EDC/HOBt often suffer from low yields due to this steric bulk.
Expert Recommendation: For coupling this specific building block to weakly nucleophilic amines, utilize highly reactive uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-Diisopropylethylamine (DIPEA), or convert the acid to the corresponding acyl chloride using oxalyl chloride and a catalytic amount of DMF prior to amine addition.
References
- US20090306075A1 - Pyridine Carboxamides as 11-Beta-HSD1 Inhibitors.
-
Cyclobutanecarboxylic acid (Compound Summary). National Center for Biotechnology Information. PubChem.[Link]
Structural Elucidation, Synthesis, and Applications of 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid
Executive Summary & Chemical Identity
In modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to improve the pharmacokinetic and pharmacodynamic profiles of small molecules. 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid represents a highly specialized, privileged building block that combines the steric bulk and rigidity of a cyclobutane ring with the lipophilic vector of a thioether (propylsulfanyl) group.
This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, a self-validating synthetic methodology, and its emerging applications in targeted drug discovery.
Structural Syntax and SMILES Elucidation
The Simplified Molecular-Input Line-Entry System (SMILES) string for 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is: O=C(O)C1(SCCC)CCC1
Mechanistic Parsing of the SMILES String:
-
O=C(O) : Denotes the carboxylic acid functional group, which serves as a critical hydrogen-bond donor/acceptor and an electrostatic anchor in biological systems.
-
C1 : Represents the quaternary alpha-carbon. The 1 denotes the start of the ring closure.
-
(SCCC) : Indicates the propylsulfanyl (thioether) branch attached directly to the quaternary carbon. The sulfur atom (S) bridges the cyclobutane ring and the linear propyl chain (CCC).
-
CCC1 : Completes the four-membered cyclobutane ring, closing back at the initial C1.
Physicochemical Profiling
The combination of a hydrophilic carboxylate and a lipophilic thioether on a strained ring system yields unique physicochemical properties, summarized below.
| Property | Calculated Value | Diagnostic Relevance in Drug Design |
| Molecular Formula | C8H14O2S | Establishes baseline atomic composition. |
| Molecular Weight | 174.26 g/mol | Low molecular weight; excellent for fragment-based drug discovery (FBDD). |
| Exact Mass | 174.0715 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| LogP (Predicted) | ~2.5 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |
| Topological Polar Surface Area | 62.6 Ų | Favorable for oral bioavailability; restricts blood-brain barrier (BBB) passive diffusion. |
| H-Bond Donors/Acceptors | 1 / 2 | Facilitates targeted interactions with basic amino acid residues (e.g., Arginine, Lysine). |
Mechanistic Synthesis Protocol: A Self-Validating System
Synthesizing a quaternary center on a strained cyclobutane ring requires precise control over reaction conditions to prevent ring-opening or self-condensation. The most robust approach is the alpha-sulfenylation of cyclobutanecarboxylic acid via a dilithio enolate intermediate.
Causality of Reagent Selection
-
Lithium Diisopropylamide (LDA): Cyclobutanecarboxylic acid possesses a weakly acidic alpha-proton (pKa ~25). A strong, sterically hindered, non-nucleophilic base like LDA is mandatory to generate the enolate without attacking the carbonyl carbon.
-
Stoichiometry (2.2 Equivalents of LDA): The first equivalent deprotonates the carboxylic acid (pKa ~4.5) to form a carboxylate salt. The second equivalent executes the critical alpha-deprotonation.
-
Temperature (-78 °C): The cyclobutane ring is highly strained (~26 kcal/mol ring strain). Maintaining cryogenic temperatures prevents the enolate from undergoing unwanted ring-opening side reactions.
Step-by-Step Methodology
This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure experimental integrity at every stage.
-
Preparation of the Base: Cool a solution of diisopropylamine (2.2 eq) in anhydrous THF to -78 °C under an inert argon atmosphere. Slowly add n-butyllithium (2.1 eq).
-
Self-Validation: A slight exotherm indicates successful LDA formation; the solution must remain clear and colorless.
-
-
Dilithio Enolate Formation: Add cyclobutanecarboxylic acid (1.0 eq) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes to drive complete enolate formation.
-
Self-Validation: The formation of the dilithio species typically results in a subtle color shift to pale yellow.
-
-
Electrophilic Trapping: Recool the reaction mixture to -78 °C. Add dipropyl disulfide (1.2 eq) dropwise. Stir for 2 hours, allowing the solution to gradually warm to room temperature.
-
Causality: Dipropyl disulfide acts as the electrophilic sulfur source. The slow warming ensures complete conversion while minimizing byproduct formation.
-
-
Orthogonal Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.
-
Self-Validation: The aqueous layer retains the lithium salt of the desired product. The ether extraction removes non-acidic impurities (e.g., unreacted dipropyl disulfide and thio-byproducts), effectively purifying the mixture via phase separation.
-
-
Acidification and Isolation: Acidify the aqueous layer to pH 2 using 1M HCl, then extract with ethyl acetate. Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: The product will only partition into the organic layer when fully protonated (pH < pKa). Yielding a concentrated residue at this stage confirms the successful isolation of the target carboxylic acid.
-
Fig 1: Mechanistic workflow for the alpha-sulfenylation of cyclobutanecarboxylic acid.
Analytical Validation Framework
To guarantee scientific integrity, the synthesized compound must be subjected to rigorous analytical validation. The table below outlines the expected diagnostic signals.
| Analytical Technique | Expected Signal / Observation | Diagnostic Purpose |
| ¹H NMR (CDCl₃) | δ 11.0 (br s, 1H) | Confirms the presence of the intact carboxylic acid proton. |
| ¹H NMR (CDCl₃) | δ 2.70-2.85 (m, 2H), 2.40-2.55 (m, 2H) | Confirms the cyclobutane ring protons adjacent to the quaternary center. |
| ¹H NMR (CDCl₃) | δ 2.60 (t, 2H), 1.60 (m, 2H), 0.95 (t, 3H) | Confirms the integration and splitting of the propylsulfanyl chain. |
| ¹³C NMR (CDCl₃) | δ ~180.0 ppm | Validates the carbonyl carbon. |
| ¹³C NMR (CDCl₃) | δ ~48.5 ppm | Validates the quaternary alpha-carbon (C1 of the cyclobutane ring). |
| LC-MS (ESI-) | m/z 173.06 [M-H]⁻ | Validates the exact mass of the deprotonated target molecule. |
Applications in Drug Discovery
The 1-(alkylsulfanyl)cyclobutane-1-carboxylic acid scaffold is not merely a structural curiosity; it is a highly validated pharmacophore in contemporary drug design.
URAT1 Inhibition and Uricosuric Agents
Compounds containing this specific motif have been extensively utilized in the development of URAT1 (Urate Transporter 1) inhibitors for the treatment of hyperuricemia and gout. As documented in patent literature and binding databases (), derivatives such as 1-((3-(5-cyanoindolizin-8-yl)pyridin-4-yl)thio)cyclobutane-1-carboxylic acid exhibit potent nanomolar inhibition of URAT1 [1].
The causality behind this efficacy lies in the spatial geometry: the cyclobutane ring restricts the conformation of the carboxylic acid, optimizing its electrostatic interaction with basic residues (like Arginine) in the URAT1 binding pocket, while the thioether linkage directs the lipophilic tail into an adjacent hydrophobic sub-pocket.
Fig 2: Pharmacodynamic pathway of thio-cyclobutane derivatives in URAT1 inhibition.
Combinatorial Libraries and Enzyme Inhibition
Commercial suppliers such as and synthesize various halogenated and alkylated derivatives of this scaffold (e.g., 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid) to support combinatorial drug discovery [2][3]. Furthermore, cyclobutane-carboxylic acid derivatives have been successfully explored as squalene synthase inhibitors for the management of hyperlipidemia () [4]. The propylsulfanyl variant serves as an excellent starting point for synthesizing these complex APIs.
References
-
BindingDB. "1-((3-(5-cyanoindolizin-8-yl)pyridin-4-yl)thio)cyclobutane-1-carboxylic acid ::US10894038." BindingDB.org. URL:[Link]
- European Patent Office. "Cyclobutane derivatives as inhibitors of squalene synthase and protein farnesyltransferase." EP0821665A1.
Physicochemical Profiling: Solubility Landscapes of Propylsulfanyl Cyclobutane Derivatives
Executive Summary
Propylsulfanyl cyclobutane derivatives represent a specialized chemotype in modern drug discovery, often utilized as bioisosteres for lipophilic side chains or as conformationally restricted linkers. While the cyclobutane ring offers a unique "puckered" geometry that can enhance metabolic stability compared to linear alkyl chains, the addition of a propylsulfanyl (thioether) tail introduces significant physicochemical challenges—primarily high lipophilicity (LogP) and limited aqueous solubility.
This technical guide provides a rigorous framework for characterizing, measuring, and optimizing the solubility of this specific scaffold. It is designed for medicinal chemists and formulation scientists requiring actionable protocols and structural insights.
The Physicochemical Paradox: Scaffold Analysis
To understand the solubility behavior of propylsulfanyl cyclobutanes, one must deconstruct the molecule into its contributing vectors.
Structural Components & Solvation Penalties[1]
-
The Propyl Chain: A short aliphatic tail that contributes roughly +1.5 to +2.0 to the LogP. It is purely hydrophobic, creating a high energy penalty for cavity formation in water.
-
The Sulfanyl Group (-S-): Unlike an ether (-O-), the thioether is a "soft" base with larger van der Waals radius and lower hydrogen bond accepting capability. It increases lipophilicity compared to its oxygen counterpart.
-
The Cyclobutane Ring: This is the critical differentiator. Unlike planar aromatics, the cyclobutane ring exists in a puckered conformation (butterfly angle ~25-35°). This increases sp3 character (Fsp3), which generally correlates with improved solubility over aromatic analogs due to the disruption of crystal lattice energy (lower melting point). However, it remains a greasy, hydrophobic core.
Predicted Solubility Classification
Most unfunctionalized propylsulfanyl cyclobutane derivatives fall into BCS Class II (Low Solubility, High Permeability).
-
LogP Range: 2.5 – 4.5 (highly dependent on other substituents).
-
Aqueous Solubility: Often < 10 µM in neutral buffer.
Experimental Protocols: Measuring Solubility
Accurate data generation requires distinguishing between Kinetic (screening) and Thermodynamic (equilibrium) solubility.[1]
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
Use Case: Early-stage library screening of derivatives. Principle: Measures the precipitation point of a DMSO stock solution spiked into buffer.
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mM.
-
Spiking: Dispense 245 µL of PBS (pH 7.4) into a 96-well flat-bottom plate.
-
Titration: Add 5 µL of DMSO stock (final conc: 200 µM, 2% DMSO). Note: Propylsulfanyl derivatives are prone to "crashing out" immediately upon contact with water.
-
Incubation: Shake at 600 rpm for 2 hours at 25°C.
-
Detection: Measure light scattering (Nephelometry) or UV absorbance (254/280 nm) after filtration.
-
Pass/Fail: Compounds with <50 µM solubility are flagged for structural modification.
Protocol B: Thermodynamic Solubility (Gold Standard)
Use Case: Lead optimization and pre-formulation.[2][3] Principle: Equilibrium between solid drug and saturated solution.[1]
-
Solid Addition: Weigh 1–2 mg of crystalline solid into a 1.5 mL glass vial. Crucial: Do not use DMSO stock; use solid material to account for crystal lattice energy.
-
Media Addition: Add 500 µL of buffer (e.g., FaSSIF or pH 7.4 phosphate).
-
Equilibration:
-
Place vials on a rotary shaker (carousel) at 25°C.
-
Timepoint: 24 to 48 hours. (Thioethers oxidize slowly; limit to 24h if stability is unknown).
-
-
Separation: Centrifuge at 10,000 rpm for 10 mins or use PVDF syringe filters (0.22 µm). Warning: Propyl chains can bind to Nylon filters; use PVDF or PTFE.
-
Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.
Structural Optimization: The Sulfide Oxidation Switch
A key strategy to improve the solubility of this scaffold without altering the carbon skeleton is the stepwise oxidation of the sulfur atom.
Data Comparison: The Oxidation Effect
The following table illustrates the theoretical shift in physicochemical properties when the propylsulfanyl group is oxidized.
| Derivative Type | Structure Fragment | LogP (Est.) | Solubility (pH 7.[1]4) | Metabolic Liability |
| Sulfide (Parent) | -Cyclobutane-S-Pr | 3.2 | < 5 µg/mL | High (S-oxidation) |
| Sulfoxide (Chiral) | -Cyclobutane-S(=O)-Pr | 1.8 | ~150 µg/mL | Mod (Retro-reduction) |
| Sulfone (Stable) | -Cyclobutane-S(=O)2-Pr | 2.1 | ~80 µg/mL | Low (Stable) |
Insight: Converting the sulfide to a sulfoxide creates a strong hydrogen bond acceptor, drastically lowering LogP and boosting solubility. However, sulfoxides introduce chirality (creating diastereomers on the cyclobutane ring). The sulfone is achiral and stable, offering a "sweet spot" of improved solubility and metabolic stability.
Visualizations
Solubility Assessment Workflow
This diagram outlines the decision tree for processing propylsulfanyl cyclobutane derivatives.
Caption: Workflow for assessing solubility, moving from high-throughput kinetic screens to thermodynamic validation.
Chemical Optimization Pathway
The metabolic and synthetic pathway to improve solubility via sulfur oxidation.
Caption: Chemical and metabolic interconversion of the thioether group, highlighting the solubility gains of oxidation.
Troubleshooting & Best Practices
-
The "Grease Ball" Effect: Propylsulfanyl cyclobutanes are often oils or waxy solids with low melting points. They may not form a suspension but rather an oily droplet on the buffer surface.
-
Solution: Use sonication during the initial equilibration phase to disperse the oil.
-
-
Filter Binding: The propyl chain is lipophilic enough to bind to Nylon or Cellulose Acetate filters.
-
Solution: Always use PTFE or PVDF filters and pre-saturate the filter with 200 µL of the solution before collecting the filtrate for analysis.
-
-
Detection Limits: Due to the lack of a strong chromophore (unless an aryl group is attached elsewhere), UV detection might be weak.
-
Solution: Use CAD (Charged Aerosol Detection) or LC-MS for quantification if the molecule lacks an aromatic ring.
-
References
-
Grygorenko, O. O., et al. (2020). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. Link
-
Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods.[4] Elsevier. (Standard text for Kinetic/Thermodynamic protocols).
-
van der Kolk, M. R., et al. (2021).[5] Cyclobutanes in Small-Molecule Drug Candidates.[6][4][5][7] Radboud Repository. Link
-
Enamine Ltd. Shake-Flask Aqueous Solubility Assay Protocol. Enamine.net. Link
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses cyclobutane as a lipophilic spacer).
Sources
- 1. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. enamine.net [enamine.net]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
Harnessing Cyclobutane Ring Strain in Carboxylic Acid Derivatives: A Paradigm Shift in Bioisosteric Drug Design
Executive Summary
The strategic incorporation of saturated carbocycles into drug candidates has fundamentally reshaped modern medicinal chemistry. At the vanguard of this structural evolution is the cyclobutane ring. When conjugated with carboxylic acid derivatives—such as esters, amides, and acyl chlorides—cyclobutane offers a highly specific combination of conformational rigidity, enhanced three-dimensionality, and strain-driven reactivity. This whitepaper provides an in-depth technical analysis of cyclobutane ring strain thermodynamics, its application as a bioisostere, and field-proven synthetic protocols for functionalizing these strained systems.
Thermodynamic Fundamentals: The Nature of Cyclobutane Ring Strain
To effectively utilize cyclobutanecarboxylic acid derivatives in drug design, researchers must first understand the thermodynamic forces governing the four-membered ring. Cyclobutane possesses a substantial ring strain energy of approximately 26.5 kcal/mol[1]. This thermodynamic instability is the sum of two competing structural forces:
-
Angle Strain (Baeyer Strain): The idealized internal bond angles of a planar square are 90°, which is significantly compressed compared to the optimal sp³ tetrahedral angle of 109.5°[2]. This compression forces the electron clouds of the C-C bonds into closer proximity, generating intense electrostatic repulsion.
-
Torsional Strain (Pitzer Strain): If the cyclobutane ring were perfectly planar, all adjacent C-H bonds would be forced into a fully eclipsed conformation, maximizing steric and electronic repulsion[3].
To mitigate this torsional strain, the cyclobutane ring spontaneously adopts a "puckered" or butterfly conformation, with a dihedral folding angle of approximately 25–30°. While this puckering slightly exacerbates the angle strain by further reducing the C-C-C angles to ~88°, the massive relief in torsional strain results in a net energetic minimum[2].
Quantitative Thermodynamic Comparison
Understanding how cyclobutane compares to other cycloalkanes is critical for predicting its stability during rigorous synthetic workflows.
Table 1: Comparative Ring Strain Energies of Cycloalkanes
| Cycloalkane | Molecular Formula | Idealized Planar Angle | Actual Puckered Angle | Ring Strain Energy (kcal/mol) |
| Cyclopropane | C₃H₆ | 60° | 60° | ~27.5 |
| Cyclobutane | C₄H₈ | 90° | ~88° | ~26.5 |
| Cyclopentane | C₅H₁₀ | 108° | ~105° | ~6.5 |
| Cyclohexane | C₆H₁₂ | 120° | 109.5° | ~0.1 |
Cyclobutane as a Bioisostere in Drug Discovery
Historically, planar aromatic rings were the default rigid scaffolds in drug design. However, electron-rich aromatics often suffer from poor aqueous solubility and high susceptibility to oxidative metabolism via cytochrome P450 enzymes.
Replacing a phenyl ring with a cyclobutane derivative—such as cyclobutanecarboxamide—dramatically increases the fraction of sp³-hybridized carbons (Fsp³)[4]. This structural transition improves metabolic stability by removing easily oxidized aromatic π-systems. Furthermore, the puckered, three-dimensional nature of the cyclobutane ring enhances target binding affinity by providing superior spatial complementarity to the protein's binding pocket[4].
Caption: Logical flow of cyclobutane bioisosteric substitution improving drug-like properties.
Harnessing Ring Strain: Field-Proven Synthetic Methodologies
Protocol 1: Synthesis of Cyclobutanecarboxylic Acid via Thermal Decarboxylation
The foundational building block, cyclobutanecarboxylic acid, is classically synthesized via the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. The causality behind this protocol lies in the thermal instability of geminal diacids; precise heating provides the activation energy required to extrude CO₂, while the robust cyclobutane ring remains intact despite its internal strain[5][6].
Step-by-Step Methodology:
-
Apparatus Setup: Equip a 75-mL distilling flask with a thermometer and attach it to a Claisen flask acting as a receiver. Cool the receiver in an ice-water bath to prevent the loss of volatile products[5].
-
Thermal Decarboxylation: Introduce 1,1-cyclobutanedicarboxylic acid into the distilling flask. Submerge the flask in an oil bath pre-heated strictly to 160–170 °C. Causality: This specific temperature range is chosen because it exceeds the decarboxylation threshold of the malonic acid derivative but remains safely below the thermal cycloreversion (ring-opening) threshold of the strained cyclobutane[5].
-
Reaction Monitoring (Self-Validating Step): Observe the evolution of carbon dioxide gas. The cessation of effervescence serves as an intrinsic visual indicator of reaction completion, eliminating the immediate need for complex chromatographic monitoring during the heating phase[5].
-
Distillation & Purification: Elevate the oil bath temperature to 210–220 °C. Collect the fraction boiling at 189–195 °C. Redistill the crude product to isolate pure cyclobutanecarboxylic acid (boiling point 191.5–193.5 °C at 740 mmHg)[5][6].
Caption: Experimental workflow for the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Protocol 2: Directed C-H Arylation of Cyclobutanecarboxamides
Directly functionalizing the intact cyclobutane ring is notoriously difficult due to the high bond dissociation energies of its C-H bonds (approx. 100.6 kcal/mol)[7]. To overcome this, researchers employ carboxylic acid derivatives (specifically amides) as directing groups to coordinate transition metal catalysts, bringing them into close proximity to the unreactive C-H bonds[8][9].
Step-by-Step Methodology:
-
Substrate Preparation: Convert cyclobutanecarboxylic acid to a directing-group-bearing amide (e.g., using an 8-aminoquinoline or benzylamine derivative) via standard coupling agents (EDC/HOBt) in dichloromethane[8][9].
-
Catalyst Loading: In a Schlenk tube under an inert argon atmosphere, combine the cyclobutanecarboxamide substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and the aryl iodide coupling partner (1.5 equiv). Causality: The Pd(II) catalyst is chosen because the amide nitrogen strongly coordinates to it, forming a stable metallacycle intermediate that forces the palladium center into close proximity with the unreactive β-C-H bond[8].
-
Additive Integration: Add silver acetate (AgOAc, 2.0 equiv) as an oxidant and halide scavenger.
-
Thermal Activation & Self-Validation: Dissolve the mixture in a non-coordinating solvent (e.g., hexafluoroisopropanol) and heat to 90–110 °C for 12–24 hours[9]. Self-Validating Step: The protocol is self-validating through the visual precipitation of silver iodide (AgI); the accumulation of a yellow precipitate confirms that halide abstraction from the palladium center is actively occurring, thereby validating the turnover of the catalytic cycle.
-
Isolation: Cool the reaction, filter through a Celite pad to remove silver salts, and purify the cis-β-arylated cyclobutane derivative via flash column chromatography.
Quantitative Summary of Synthetic Protocols
Table 2: Summary of Synthetic Protocols for Cyclobutane Derivatives
| Target Compound | Starting Material | Key Reagents / Catalysts | Temperature | Typical Yield |
| Cyclobutanecarboxylic acid | 1,1-Cyclobutanedicarboxylic acid | None (Thermal activation) | 160–170 °C | 86–91% |
| cis-β-Aryl cyclobutanecarboxamide | Cyclobutanecarboxamide & Aryl Iodide | Pd(OAc)₂, AgOAc | 90–110 °C | >90% |
Conclusion
The intersection of thermodynamic ring strain and the versatile reactivity of carboxylic acid derivatives makes cyclobutane an indispensable motif in modern chemical synthesis and drug discovery. By understanding the delicate balance between angle and torsional strain, researchers can rationally design bioisosteres that dramatically improve the pharmacokinetic profiles of next-generation therapeutics, while leveraging strain-release and directed C-H activation methodologies to access previously unreachable chemical space.
References
1.4 - BenchChem. 2.3 - PBworks. 3.1 - OSTI.gov. 4. 2 - Wikipedia. 5.5 - Organic Syntheses. 6. 6 - ChemicalBook. 7.10 - Liskon Biological. 8. 7 - Scilit. 9.8 - ScholarWorks (CSU). 10. 9 - The Journal of Organic Chemistry (ACS Publications).
Sources
- 1. osti.gov [osti.gov]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. Furman Chemistry 120: Organic / Cycloalkanes [furmanchm120.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. scilit.com [scilit.com]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid MSDS and safety data
Safety, Handling, and Technical Specifications for R&D Applications
Executive Summary
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1484705-29-4) is a specialized cyclobutane derivative utilized primarily as a pharmacophore intermediate in the synthesis of gabapentinoids and other conformationally restricted amino acid analogs. Its structure combines a strained cyclobutane ring with a carboxylic acid and a propylthioether moiety, imparting unique steric and electronic properties.
This guide provides a comprehensive technical and safety profile.[1] Due to the limited availability of experimental toxicological data for this specific CAS entry, safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., cyclobutanecarboxylic acid, alkyl sulfides) and standard GHS classifications for corrosive organic acids.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid |
| Synonyms | 1-(Propylthio)cyclobutanecarboxylic acid; 1-Propylsulfanyl-cyclobutanecarboxylic acid |
| CAS Number | 1484705-29-4 |
| Molecular Formula | C₈H₁₄O₂S |
| Molecular Weight | 174.26 g/mol |
| SMILES | O=C(C1(SCCC)CCC1)O |
| Physical State | Solid or Viscous Liquid (Low melting point anticipated) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
| Odor | Characteristic sulfide/thiol odor (Stench) |
Hazard Identification (GHS Classification)
Based on functional group analysis (Carboxylic Acid + Sulfide)
GHS Label Elements[7][9][10]
-
Signal Word: DANGER
-
Pictograms:
-
🚩 GHS05 (Corrosion)
-
🚩 GHS07 (Exclamation Mark)
-
Hazard Statements
-
H302: Harmful if swallowed (Predicted based on analog data).
Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][4][5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5][6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2][3][4][5][6] Rinse skin with water [or shower].[2][4][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5] Remove contact lenses, if present and easy to do.[2][3][4][5] Continue rinsing.[2][3][4][5]
Safety Decision Matrix & Handling Protocols
The following diagram outlines the logical flow for risk assessment and handling decisions in a laboratory setting.
Caption: Operational workflow for handling 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid, emphasizing odor control and corrosivity.
Scientific Rationale for Protocols
-
Stench Management: The propylthio group (
) is prone to oxidation or hydrolysis, potentially releasing thiols with low odor thresholds. All handling must occur within a functioning chemical fume hood. [4] -
Corrosivity: The carboxylic acid moiety (
) on a strained ring can exhibit aggressive behavior toward biological tissue. Double-gloving (Nitrile over Latex or Nitrile/Nitrile) is recommended to prevent permeation. -
Material Incompatibility: Avoid spatulas or containers made of lower-grade metals (aluminum, mild steel) as the acid can corrode them, potentially leaching metals into your compound. Use Glass, Teflon (PTFE), or Hastelloy .
Emergency Response Procedures
First Aid Measures
-
Eye Contact: Immediate irrigation is critical.[4] Flush with water for at least 15 minutes , lifting eyelids occasionally.[4][5] The "Self-Validating" step here is checking pH of the eye runoff if litmus is immediately available (aim for pH 7), but do not delay rinsing to find paper.
-
Skin Contact: Remove contaminated clothing immediately.[2][3][4][5][6] Wash with soap and water.[4][5][6] If a burn is visible, cover with a sterile, non-adherent bandage.
-
Ingestion: Do NOT induce vomiting. The corrosive nature can cause secondary damage to the esophagus. Administer water if the victim is conscious.
Firefighting Measures
-
Extinguishing Media: Carbon dioxide (
), Dry chemical, or Alcohol-resistant foam.[4] -
Specific Hazards: Combustion will generate Sulfur Oxides (
) and Carbon Monoxide ( ). Firefighters must wear Self-Contained Breathing Apparatus (SCBA) to prevent inhalation of acidic sulfur fumes.
Spill Response Logic
Caption: Decision logic for spill response. Note the prohibition of bleach to prevent toxic chloramine/sulfur chloride formation.
Toxicological & Ecological Information
Acute Toxicity (Predicted)
-
Oral: Data for cyclobutanecarboxylic acid suggests an
(rat) in the range of 500–2000 mg/kg. Treat as Harmful . -
Dermal: Corrosive. Tissue destruction occurs upon contact.
-
Inhalation: Vapors or dusts are extremely irritating to the upper respiratory tract.
Ecological Impact
-
Aquatic Toxicity: Sulfides can be toxic to aquatic life. Do not allow the compound to enter drains or watercourses.
-
Persistence: The cyclobutane ring is relatively stable, but the thioether is susceptible to environmental oxidation.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended. The thioether is sensitive to oxidation; the acid is hygroscopic.
-
Container: Tightly sealed glass or PTFE vial. Secondary containment is advised to trap odors.
References
-
PubChem. (n.d.). Compound Summary: Cyclobutanecarboxylic acid derivatives. National Library of Medicine. Retrieved March 4, 2026, from [Link]
Sources
Redefining Chemical Space: Novel Cyclobutane Building Blocks in Modern Medicinal Chemistry
Executive Summary
For decades, drug discovery programs have been heavily reliant on flat, sp²-hybridized aromatic systems. While synthetically tractable, this "flatland" approach often leads to poor solubility, off-target toxicity, and high attrition rates in clinical trials. As a Senior Application Scientist, I have observed a paradigm shift toward sp³-rich, three-dimensional architectures. Among these, the cyclobutane ring has emerged as a privileged scaffold.
Historically underutilized due to synthetic bottlenecks and perceived instability, cyclobutanes are now highly accessible thanks to breakthroughs in visible-light photocatalysis. This guide explores the physicochemical rationale for employing cyclobutane building blocks, details their strategic application in rational drug design, and provides a field-validated, step-by-step synthetic protocol for their incorporation.
The Physicochemical Paradigm of the Cyclobutane Ring
To understand why cyclobutanes are valuable, we must first analyze their fundamental physical chemistry. The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of 26.3 kcal/mol 1.
Unlike the planar cyclopropane ring, cyclobutane adopts a puckered conformation .
-
The Causality of Puckering: A perfectly planar cyclobutane would suffer from severe torsional strain due to fully eclipsed adjacent C-H bonds. To relieve this, the ring puckers, reducing the C-C-C bond angle to ~88°. This balance of energies forces substituents into distinct pseudo-axial and pseudo-equatorial positions, allowing medicinal chemists to precisely map vectors into target binding pockets.
-
Electronic Properties: The angle strain slightly increases the p-character of the C-C bonds and the s-character of the C-H bonds, subtly altering the inductive effects on adjacent functional groups without compromising chemical inertness under physiological conditions.
Table 1: Comparative Physicochemical Profiling of Cycloalkanes
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
| Strain Energy (kcal/mol) | 28.1 | 26.3 | 7.1 | 0.0 |
| Average C-C Bond Length | 1.51 Å | 1.55 Å | 1.54 Å | 1.54 Å |
| Lowest Energy Conformation | Planar | Puckered (~88° angle) | Envelope | Chair |
| Primary MedChem Utility | Metabolic block, rigidifier | Conformational restriction | Spacer, flexible linker | Hydrophobic bulk |
Strategic Applications in Rational Drug Design
The integration of cyclobutane fragments is not merely an exercise in structural novelty; it is a calculated maneuver to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Bioisosteric Replacement & Selectivity Enhancement
Cyclobutanes serve as excellent bioisosteres for gem-dimethyl groups, piperidines, and even phenyl rings. A landmark example is the development of Abrocitinib , an FDA-approved JAK1 inhibitor. By replacing the piperidine structure found in earlier prototypes (like tofacitinib) with a 1,3-disubstituted cyclobutane motif, researchers achieved a 28-fold increase in selectivity for the JAK1 receptor over other JAK family members 2. The puckered cyclobutane locked the molecule into a bioactive conformation that perfectly complemented the JAK1 binding pocket.
Conformational Restriction
Flexible molecules pay a high entropic penalty upon binding to a target protein. Cyclobutanes restrict this flexibility. For instance, in the development of novel αvβ3 integrin antagonists, cyclobutane-based small molecules were utilized as central scaffolds in arginine-glycine-aspartic acid (RGD) mimetics, yielding highly stable and potent in vivo candidates 3.
Fig 1: Rational design workflow for incorporating cyclobutane bioisosteres into hits.
Advanced Synthetic Methodologies: The Photochemical Renaissance
Historically, the synthesis of cyclobutanes relied on thermal [2+2] cycloadditions (which require highly activated, unstable substrates like ketenes) or harsh UV-mediated photocycloadditions that destroyed sensitive functional groups.
Today, visible-light photocatalysis has redefined the synthetic logic of medicinal chemistry 4. By utilizing transition metal complexes (e.g., Iridium or Ruthenium) with high intersystem crossing efficiencies, chemists can access long-lived triplet excited states using mild visible light. This allows for the photosensitized [2+2] cycloaddition of complex, densely functionalized substrates, such as vinyl boronate esters, to yield highly valuable cyclobutyl boronate building blocks 5.
Fig 2: Photochemical [2+2] cycloaddition pathway via Ir(III) triplet sensitization.
Self-Validating Experimental Protocol: Visible-Light Mediated [2+2] Photocycloaddition
To ensure absolute reproducibility and scientific integrity, the following protocol details the synthesis of a cyclobutyl boronate ester. Every step is annotated with the underlying physical causality to empower researchers to troubleshoot and adapt the system.
Objective:
Synthesis of a substituted cyclobutyl boronate ester via intermolecular [2+2] cycloaddition between a styrenyl alkene and a vinyl boronate ester.
Materials:
-
Photocatalyst:
(1.0 mol%) -
Substrates: Styrenyl alkene (1.0 equiv), Vinyl pinacol boronate (3.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Equipment: 440 nm Blue LED photoreactor, Schlenk flask.
Step-by-Step Methodology:
Step 1: Reaction Assembly In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the styrenyl alkene (1.0 mmol), vinyl pinacol boronate (3.0 mmol), and the Ir(III) photocatalyst (0.01 mmol). Dissolve the mixture in 10 mL of anhydrous MeCN.
-
Causality: We use a 3-fold excess of the vinyl boronate ester to suppress competitive homodimerization of the styrenyl alkene. MeCN is selected because its high polarity stabilizes the charge-transfer characteristics of the Ir(III) excited state without participating in unwanted side reactions.
Step 2: Rigorous Degassing (Freeze-Pump-Thaw) Seal the flask and submerge it in liquid nitrogen until the solvent is completely frozen. Open the flask to a high vacuum for 5 minutes. Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. Repeat this cycle three times. Backfill with ultra-pure Argon.
-
Causality: The[2+2] photocycloaddition relies on Dexter energy transfer from the long-lived triplet excited state of the Ir(III) catalyst to the alkene. Molecular oxygen (
) is a potent triplet quencher. Failing to rigorously deoxygenate the solvent will result in rapid energy transfer to (forming reactive singlet oxygen), completely shutting down the productive catalytic cycle.
Step 3: Photochemical Irradiation Place the flask in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature for 16 hours. Use a cooling fan to maintain the ambient temperature at ~25°C.
-
Causality: The 440 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir(III) catalyst. Maintaining ambient temperature is critical; elevated temperatures can lead to thermal degradation of the boronate ester or induce non-selective radical background reactions.
Step 4: Validation Checkpoint & Workup
Remove a 50 µL aliquot under Argon, concentrate, and analyze via crude
-
Self-Validating Metric: The reaction is deemed successful and complete when the vinylic proton signals of the starting styrene (typically 5.0–6.5 ppm) disappear, and new upfield cyclobutane multiplet signals emerge between 1.5–3.0 ppm. Once validated, concentrate the bulk mixture in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the cyclobutyl boronate ester.
Conclusion & Future Outlook
The cyclobutane ring is no longer a mere structural curiosity; it is a fundamental building block in the modern medicinal chemist's toolbox. By leveraging its unique puckered conformation and favorable strain energy, drug development professionals can achieve unprecedented levels of target selectivity and metabolic stability. Furthermore, the advent of robust, visible-light-mediated photochemical protocols ensures that these 3D architectures can be synthesized rapidly and reliably on scale.
As Fragment-Based Drug Discovery (FBDD) continues to evolve, the demand for high-3D-character libraries will only increase 6. Integrating cyclobutanes into your discovery pipeline is a proven strategy to escape flatland and secure robust intellectual property in highly competitive therapeutic areas.
References
- Source: ChemMedChem (nih.gov)
- Source: nih.
- Source: nih.
- Title: Redefining the Synthetic Logic of Medicinal Chemistry.
- Source: rsc.
- Source: nih.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Medicinal Chemistry: A Technical Guide to 1-Substituted Cyclobutane-1-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in drug discovery. Among the emerging structural motifs, 1-substituted cyclobutane-1-carboxylic acids have garnered significant attention for their unique conformational properties and their ability to impart favorable characteristics to bioactive molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of this promising class of compounds, offering valuable insights for researchers and drug development professionals.
The rigid, puckered conformation of the cyclobutane ring offers a distinct advantage over more flexible aliphatic or larger cycloalkane systems.[1][2] This inherent rigidity allows for precise control over the spatial orientation of substituents, which can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.[1] The introduction of a substituent at the 1-position of the cyclobutane ring, alongside the carboxylic acid moiety, provides a versatile platform for modulating the physicochemical and biological properties of drug candidates.
I. Synthetic Strategies: Accessing the Cyclobutane Core
The synthesis of 1-substituted cyclobutane-1-carboxylic acids can be challenging due to the inherent ring strain of the four-membered ring.[3] However, several robust synthetic methodologies have been developed to access these valuable building blocks.
A. Synthesis of 1-Aminocyclobutane-1-carboxylic Acid
1-Aminocyclobutane-1-carboxylic acid is a key intermediate for the synthesis of various derivatives and has been incorporated into peptides to create conformationally constrained analogs.[4][5] A common synthetic approach involves the protection of the amino group, followed by manipulation of the carboxylic acid.
Experimental Protocol: N-Boc Protection of 1-Aminocyclobutane-1-carboxylic Acid [3]
-
To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL total), add sodium bicarbonate (4.4 g, 57 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (4.5 g, 20.4 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), wash the mixture with ethyl acetate (30 mL) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1N HCl.
-
Extract the product with dichloromethane (2 x 40 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutane-1-carboxylic acid.
Diagram: Synthesis of N-Boc-1-aminocyclobutane-1-carboxylic Acid
Caption: Synthetic scheme for the N-Boc protection of 1-aminocyclobutane-1-carboxylic acid.
B. Synthesis of 1-Hydroxycyclobutane-1-carboxylic Acid
1-Hydroxycyclobutane-1-carboxylic acid serves as a valuable building block for introducing a hydroxyl group, which can act as a hydrogen bond donor or a point for further functionalization. A common precursor for its synthesis is 3-oxocyclobutane-1-carboxylic acid.
Experimental Protocol: Synthesis of 1-Hydroxycyclobutane-1-carboxylic Acid via Grignard Reaction
This protocol is a general representation based on the concept of a Grignard reaction with a ketone.
-
To a solution of 3-oxocyclobutane-1-carboxylic acid methyl ester in anhydrous diethyl ether, add a solution of methylmagnesium bromide (Grignard reagent) dropwise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-hydroxy-3-methylcyclobutane-1-carboxylic acid methyl ester.
-
Hydrolyze the ester using standard conditions (e.g., lithium hydroxide in a mixture of THF and water) to yield the desired 1-hydroxy-3-methylcyclobutane-1-carboxylic acid.
C. Synthesis of 1-Fluorocyclobutane-1-carboxylic Acid
The introduction of fluorine into drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity. The synthesis of 1-fluorocyclobutane-1-carboxylic acid often involves specialized fluorinating reagents.
Conceptual Synthetic Approach:
The synthesis of 1-fluorocyclobutane-1-carboxylic acid can be envisioned starting from a suitable precursor such as 1-hydroxycyclobutane-1-carboxylic acid ester. Deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) would introduce the fluorine atom. Subsequent hydrolysis of the ester would yield the final product. The stereochemical outcome of the fluorination would need to be carefully considered.
II. Medicinal Chemistry Applications
The unique structural features of 1-substituted cyclobutane-1-carboxylic acids have been exploited in various therapeutic areas.
A. Oncology
In the field of oncology, these compounds have shown promise as integrin antagonists and as positron emission tomography (PET) imaging agents for tumors.
-
Integrin Antagonists: The rigid cyclobutane scaffold can mimic the arginine-glycine-aspartic acid (RGD) motif, which is crucial for the interaction of integrins with the extracellular matrix.[6][7] By presenting arginine and aspartate mimetic sidechains in a specific orientation, these compounds can act as potent and selective αvβ3 integrin antagonists, which are implicated in tumor angiogenesis and metastasis.[6][7] The cyclobutane core has been shown to provide good metabolic stability to these antagonists.[8]
-
PET Imaging Agents: Radiolabeled 1-aminocyclobutane-1-carboxylic acid derivatives, such as [¹⁸F]fluciclovine (Axumin), have been developed for PET imaging of tumors.[9][10] These amino acid analogs are transported into cancer cells via upregulated amino acid transporters, allowing for the visualization of tumors.
| Compound Class | Therapeutic Target/Application | Key Findings |
| Cyclobutane-based RGD mimetics | αvβ3 integrin | Potent and selective antagonists with good metabolic stability.[6][7][8] |
| Radiolabeled 1-aminocyclobutane-1-carboxylic acids | Tumor imaging (PET) | High uptake in tumor tissue, enabling effective visualization.[9][10] |
| 1,1-Cyclobutanedicarboxylic acid | Precursor for Carboplatin | Used in the synthesis of the anticancer drug carboplatin.[11] |
B. Neuroscience
The conformationally restricted nature of cyclobutane derivatives makes them ideal candidates for designing analogs of neurotransmitters, such as gamma-aminobutyric acid (GABA).
-
GABA Analogues: Both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as GABA analogs. The cis isomer, in particular, has shown weak to moderate GABA-like activity by inhibiting GABA uptake and binding to GABA receptors.[1] The rigid cyclobutane ring "pins back" the polar groups, influencing their interaction with the target proteins.[1]
Diagram: Role of Cyclobutane as a Rigid Scaffold
Sources
- 1. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00306C [pubs.rsc.org]
- 9. Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), potential PET ligands for tumor detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]
Methodological & Application
Application Note: Advanced Coupling Strategies for 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid
Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.
Executive Summary
The synthesis of complex small molecules and peptidomimetics frequently requires the amidation or esterification of sterically hindered carboxylic acids. 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid presents a formidable synthetic challenge due to two distinct structural features:
-
An
-Disubstituted (Quaternary) Center: The carboxylic acid is directly attached to a fully substituted cyclobutane ring, severely restricting the conformational space around the carbonyl carbon. -
A Bulky, Sensitive Thioether: The propylsulfanyl group (-S-CH₂CH₂CH₃) adds significant steric shielding and is chemically sensitive to harsh electrophiles and oxidants.
Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) typically fail with this substrate. The bulky O-acylisourea intermediate formed by carbodiimides prevents the incoming nucleophile from achieving the required Bürgi-Dunitz trajectory. Consequently, the slow rate of bimolecular coupling allows the intermediate to undergo a unimolecular, irreversible rearrangement into an inactive N-acylurea.
This Application Note details the causality behind selecting specialized coupling reagents—specifically TFFH , Ghosez's Reagent , and HATU/COMU —to successfully activate and couple 1-(propylsulfanyl)cyclobutane-1-carboxylic acid while preserving the integrity of the thioether moiety.
Mechanistic Causality: Selecting the Right Reagent
To overcome the steric shielding of the cyclobutane ring and the propylsulfanyl chain, the activation strategy must either minimize the steric bulk of the leaving group or provide intramolecular guidance (anchimeric assistance) to the incoming amine.
A. Minimizing Steric Bulk: Acid Fluoride Generation via TFFH
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is a highly effective reagent that converts carboxylic acids into acid fluorides in situ[1].
-
The Causality: Unlike acid chlorides or O-acylisoureas, the fluoride ion is highly electronegative (ensuring strong carbonyl activation) but sterically very small (comparable to a hydrogen atom). This minimal steric footprint drastically lowers the activation energy required for the nucleophile to attack the quaternary center[2]. Furthermore, TFFH avoids the use of corrosive cyanuric fluoride and is highly effective for
-disubstituted substrates[3].
B. Neutral Acid Chloride Formation: Ghosez's Reagent
Traditional methods for forming acid chlorides (using SOCl₂ or oxalyl chloride/DMF) generate HCl and strongly electrophilic intermediates that can react with the sensitive propylsulfanyl thioether, leading to sulfonium ion formation or degradation.
-
The Causality: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to highly reactive acid chlorides under strictly neutral conditions[4]. This allows for the extreme reactivity of an acid chloride necessary to overcome the quaternary cyclobutane steric clash, without compromising the thioether group[5],[6].
C. Anchimeric Assistance: HATU and COMU
For moderately hindered amines, uronium-type reagents like HATU and COMU are the gold standard[7],[8].
-
The Causality: HATU converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage here is the neighboring group effect: the pyridine nitrogen of the HOAt leaving group forms a hydrogen-bonded 7-membered cyclic transition state with the incoming amine, actively pulling the nucleophile into the sterically hindered carbonyl. COMU offers similar coupling efficiency using an Oxyma leaving group, with the added benefit of a superior safety profile (non-explosive compared to benzotriazole derivatives)[8].
Quantitative Reagent Comparison
The following table summarizes the performance metrics of these reagents when applied to
| Coupling Reagent | Active Intermediate | Steric Tolerance | Chemoselectivity (Thioether) | Typical Yields (Hindered) | Primary Advantage |
| EDC / HOBt | O-acylisourea / OBt ester | Very Low | High | < 10% | Low cost, easy workup. |
| HATU | OAt active ester | Moderate - High | High | 60 - 85% | Anchimeric assistance via H-bonding. |
| COMU | Oxyma active ester | Moderate - High | High | 60 - 85% | Safer than HATU, excellent solubility[8]. |
| TFFH | Acid Fluoride | Very High | High | 75 - 95% | Minimal steric bulk of leaving group[2]. |
| Ghosez's Reagent | Acid Chloride | Extremely High | Moderate - High | 80 - 98% | Strictly neutral activation[4]. |
Experimental Workflows & Visualizations
Caption: Activation pathway of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid using TFFH.
Protocol A: Acid Fluoride Coupling using TFFH
This protocol is self-validating via IR spectroscopy monitoring.
-
Preparation: Dissolve 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv, 2.5 mmol) and stir for 5 minutes at room temperature.
-
Activation: Add TFFH (1.1 equiv, 1.1 mmol) in one portion.
-
In-Process Control (IPC): Stir the reaction for 30–60 minutes. To validate activation, take a 10
L aliquot and analyze via FT-IR. The disappearance of the carboxylic acid peak (~1710 cm⁻¹) and the appearance of a distinct carbonyl fluoride peak (~1842 cm⁻¹ ) confirms complete activation[3]. -
Coupling: Once activation is confirmed, add the target amine (1.2 equiv, 1.2 mmol). Stir at room temperature for 12–24 hours. Note: For extremely hindered amines, the reaction can be gently refluxed.
-
Workup: Dilute with DCM, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: Experimental workflow for neutral acid chloride coupling via Ghosez's Reagent.
Protocol B: Neutral Acid Chloride Coupling via Ghosez's Reagent
Ideal for coupling with highly electron-deficient or exceptionally bulky amines.
-
Preparation: Dissolve 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL) under argon and cool to 0 °C.
-
Activation: Dropwise add Ghosez's Reagent (1.2 equiv, 1.2 mmol). Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Crucial: No base is added during this step, preventing thioether degradation[4].
-
In-Process Control (IPC): Quench a 5
L aliquot into 100 L of anhydrous methanol. Analyze via LC-MS to observe the quantitative formation of the methyl ester, validating the presence of the acid chloride. -
Coupling: Cool the reaction back to 0 °C. Add the target amine (1.1 equiv) followed by a mild base such as N-methylmorpholine (NMM, 2.0 equiv) or, for extremely difficult couplings, Silver Cyanide (AgCN, 1.0 equiv) to act as a halophilic promoter[4],[6].
-
Workup: Stir for 12 hours at room temperature. Quench with water, extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.
Protocol C: Amidation using HATU/COMU
Best for primary amines or unhindered secondary amines where rapid, straightforward synthesis is prioritized.
-
Preparation: In a dry flask, combine 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol), the target amine (1.1 equiv), and HATU (or COMU) (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL)[7].
-
Initiation: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. The reaction mixture will typically undergo a color change (yellowing) indicating the formation of the active ester.
-
Reaction: Stir at room temperature for 4–8 hours. The anchimeric assistance of the HOAt/Oxyma leaving group will facilitate the coupling despite the cyclobutane steric bulk.
-
Workup: Dilute heavily with ethyl acetate (to remove DMF during washing). Wash 3x with 5% aqueous LiCl (to extract residual DMF), followed by 10% citric acid, saturated NaHCO₃, and brine. Dry and concentrate.
References
-
Benchchem: Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Comparative Guide.[9] 9
-
Bachem: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.[8] 8
-
Sigma-Aldrich: Peptide Coupling Reagents Guide.
-
Wikipedia: HATU (Neighboring Group Effect).
-
Benchchem: A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis.[1] 1
-
NIH/PMC: Straightforward, scalable, solution-phase synthesis of peptide bonds in flow (Ghosez's Reagent).[5] 5
-
Atlanchim Pharma: Scientific Letter - Amide Bond Formation (Neutral Acid Chlorides).[4] 4
-
ResearchGate: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH): A unique reagent for the conversion of carboxylic acids.[2] 2
-
RSC Publishing: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6]6
-
Luxembourg Bio Technologies: Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis.[3] 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. HATU - Enamine [enamine.net]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Amide Bond Formation Strategies for Cyclobutane Carboxylic Acids
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The incorporation of cyclobutane rings into pharmaceutical pipelines has surged due to their utility as metabolically stable bioisosteres and conformationally restricting motifs[1]. However, the synthesis of amides from cyclobutane carboxylic acids presents distinct thermodynamic and kinetic challenges.
Unlike linear aliphatic acids, the cyclobutane ring adopts a puckered conformation. This geometry, combined with the inherent steric bulk localized at the
Reagent Selection Matrix & Quantitative Data
To navigate the steric challenges of the cyclobutane ring, coupling strategies must balance reactivity with purification feasibility. Below is a quantitative summary of field-validated coupling systems for cyclobutane carboxylic acids.
| Coupling System | Target Amine Profile | Activation Mechanism | Typical Yield | Primary Byproduct | Purification Strategy | Ref |
| EDC-HCl / HOBt | Primary, Unhindered | 10% – 50% | Water-soluble urea | Acid/Base aqueous wash | [4] | |
| HATU / DIPEA | Secondary, Hindered | 7-azabenzotriazole ester | > 75% | DMF-soluble urea | Chromatography / Recrystallization | [3],[5] |
| In situ Acyl Fluoride | Electron-Deficient / Severe Hindrance | Acyl fluoride | Moderate – High | Fluoride salts | Chromatography | [6] |
Mechanistic Causality: EDC-HCl is often preferred for high-throughput synthesis due to its water-soluble urea byproduct, which allows for effortless purification[4]. However, its lower yield is a direct consequence of the slow amine attack on the sterically hindered cyclobutane
Workflow & Decision Logic
Figure 1: Decision matrix for selecting cyclobutane carboxylic acid coupling conditions.
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Coupling via HATU (For Secondary/Hindered Amines)
This protocol is engineered to maximize conversion by ensuring complete pre-activation of the cyclobutane carboxylic acid before introducing the hindered amine[5].
Materials:
-
Cyclobutane carboxylic acid derivative (1.0 equiv)
-
Target Amine (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (0.2 M relative to acid)
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the cyclobutane carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N
or Argon). -
Base Addition: Add DIPEA dropwise at room temperature. Stir the mixture for exactly 10 minutes.
-
Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. The 10-minute pre-activation ensures the complete formation of the highly reactive OAt ester. Adding the amine too early can result in the formation of an unreactive amine-carboxylate salt.
-
-
Amine Introduction: Add the target amine to the reaction mixture. Stir at room temperature for 2 to 12 hours.
-
Reaction Quench: Dilute the reaction with Ethyl Acetate (EtOAc) (10 volumes) and quench with saturated aqueous NH
Cl. -
Workup: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO
(2x), and brine (1x). Dry over anhydrous Na SO , filter, and concentrate under reduced pressure.
Validation & In-Process Control (IPC):
-
IPC 1 (Post Pre-activation): Quench a 5 µL aliquot in 100 µL Methanol and analyze via LC-MS. Self-Validation: The detection of the methyl ester mass confirms the successful and complete formation of the active OAt ester.
-
IPC 2 (Workup Validation): During the NaHCO
wash, observe the color of the organic layer. Self-Validation: The organic layer should transition from yellow to colorless. A persistent yellow tint indicates residual HOAt (the byproduct of HATU), dictating that an additional basic wash is required.
Protocol B: High-Throughput Coupling via EDC-HCl (For Primary/Unhindered Amines)
This protocol prioritizes ease of purification over absolute yield, leveraging the water solubility of EDC's urea byproduct[4].
Materials:
-
Cyclobutane carboxylic acid derivative (1.0 equiv)
-
Target Amine (1.1 equiv)
-
EDC-HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Reagent Mixing: Suspend the cyclobutane carboxylic acid, target amine, and HOBt in anhydrous DCM at 0 °C.
-
Activation: Add EDC-HCl portion-wise, followed by the dropwise addition of DIPEA.
-
Causality: Performing the addition at 0 °C suppresses the rate of the unwanted
-acylurea rearrangement, preserving the -acylisourea intermediate long enough for the amine to attack.
-
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Dilute with additional DCM. Wash the organic phase with 1M HCl (to remove unreacted amine and the EDC-urea byproduct), followed by saturated NaHCO
(to remove HOBt and unreacted acid). -
Isolation: Dry the organic layer over MgSO
, filter, and evaporate to yield the pure amide.
Validation & In-Process Control (IPC):
-
IPC 1 (Phase Separation): Self-Validation: If an emulsion forms during the aqueous washes, it indicates incomplete removal of the basic byproducts or the presence of zwitterionic intermediates. Add saturated brine to break the emulsion and force the organic products into the DCM layer.
References
1.[3] Benchchem. 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride. Available at: 3 2.[5] Benchchem. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Available at: 5 3.[4] California State University. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Available at: 4 4.[2] CHIMIA. The Synthesis of Sterically Hindered Amides. Available at: 2 5.[6] Organic & Biomolecular Chemistry (RSC). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: 6 6.[1] NIH PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at: 1
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 4. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Introduction of Propylsulfanyl Groups into Cyclobutane Rings
Executive Summary
The introduction of propylsulfanyl (propylthio) groups into cyclobutane rings represents a strategic modification in medicinal chemistry. The cyclobutane ring acts as a rigid, lipophilic spacer that restricts conformational freedom compared to linear alkyl chains, while the sulfur moiety offers unique metabolic handles and hydrogen-bond accepting capabilities. However, the synthesis is complicated by the inherent ring strain (~26 kcal/mol) and puckering of the cyclobutane scaffold, which often leads to competing elimination reactions or ring-opening events.
This guide details three validated protocols to achieve this transformation, categorized by the starting material availability and mechanistic distinctness.
Section 1: Strategic Method Selection
The choice of method depends heavily on the functional groups present on the cyclobutane precursor.
Methodological Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability.
Section 2: Method A - Nucleophilic Substitution ( )
Best for: Early-stage building blocks where stereoinversion is acceptable.
Mechanistic Insight
Cyclobutyl electrophiles (halides or sulfonates) are notoriously sluggish in
Protocol: Displacement of Cyclobutyl Tosylate
Reagents:
-
Cyclobutyl 4-methylbenzenesulfonate (1.0 equiv)
-
1-Propanethiol (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.3 equiv)
-
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Workflow:
-
Thiolate Formation:
-
In a flame-dried round-bottom flask under Argon, suspend NaH (1.3 equiv) in anhydrous DMF at 0°C.
-
Add 1-propanethiol (1.2 equiv) dropwise. Caution: Gas evolution (
). -
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of sodium propanethiolate).
-
-
Substrate Addition:
-
Dissolve Cyclobutyl tosylate in a minimal amount of DMF.
-
Add the substrate solution dropwise to the thiolate mixture at 0°C. Critical: Low temperature prevents E2 elimination.
-
-
Reaction:
-
Allow the mixture to warm to room temperature slowly.
-
Stir for 12–16 hours. Monitor by TLC (hexane/EtOAc).
-
-
Work-up:
-
Quench with saturated
solution. -
Extract with Diethyl Ether (
) x3. Note: is preferred over DCM to avoid emulsion with DMF. -
Wash combined organics with
(5% aq) to remove residual DMF.
-
-
Purification:
-
Flash column chromatography on silica gel.
-
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | 65–75% |
| Major Byproduct | Cyclobutene (via E2) |
| Stereochemistry | Inversion (Walden) |
Section 3: Method B - Radical Thiol-Ene Addition
Best for: High-yield synthesis, creating 1,2-disubstituted systems, and avoiding harsh basic conditions.
Mechanistic Insight
The radical addition of thiols to alkenes (hydrothiolation) proceeds via an anti-Markovnikov pathway. This "click" reaction is highly atom-economical. For cyclobutenes, the ring strain actually accelerates the reaction compared to linear alkenes due to the release of strain energy upon
Figure 2: Radical chain propagation cycle for the Thiol-Ene addition.
Protocol: UV-Initiated Addition
Reagents:
-
Cyclobutene derivative (1.0 equiv)
-
1-Propanethiol (2.0 equiv)
-
DMPA (2,2-Dimethoxy-2-phenylacetophenone) (5 mol%)
-
Solvent: DCM or THF (degassed)
Step-by-Step Workflow:
-
Preparation:
-
Dissolve cyclobutene and DMPA in DCM in a quartz reaction vessel (or borosilicate if using 365 nm LEDs).
-
Add 1-propanethiol.
-
Critical: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will inhibit the reaction.
-
-
Irradiation:
-
Place the vessel in a photoreactor (365 nm UV LED).
-
Irradiate at ambient temperature for 1–4 hours.
-
-
Work-up:
-
Concentrate the mixture under reduced pressure. Propanethiol is volatile (b.p. 67°C) and can be removed by rotary evaporation.
-
-
Purification:
-
Often quantitative; filtration through a short silica plug is usually sufficient.
-
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | >90% |
| Selectivity | Anti-Markovnikov |
| Stereochemistry | Usually cis-selective (kinetic control) |
Section 4: Method C - Photoredox Decarboxylative Thiolation
Best for: Late-stage functionalization of complex scaffolds where a carboxylic acid handle exists.
Mechanistic Insight
This method utilizes visible light photoredox catalysis to generate a cyclobutyl radical from a carboxylic acid via an active ester. The radical is then trapped by a sulfur electrophile (e.g., a disulfide or thiosulfonate). This avoids the use of unstable cyclobutyl halides.
Protocol: Ir-Catalyzed Decarboxylation
Reagents:
-
Cyclobutane carboxylic acid (1.0 equiv)
- -Propyl benzenethiosulfonate (PhSO2SPr) (1.2 equiv) (Sulfur source)
-
Catalyst:
(1 mol%) -
Base:
(1.5 equiv) -
Solvent: DMF (0.1 M)
Step-by-Step Workflow:
-
Setup:
-
In an 8 mL vial equipped with a stir bar, combine the acid, sulfur source, catalyst, and base.
-
Add DMF and seal the vial with a septum cap.
-
-
Degassing:
-
Degas via freeze-pump-thaw (3 cycles) or vigorous nitrogen sparging (20 min).
-
-
Reaction:
-
Irradiate with Blue LEDs (450 nm) with fan cooling to maintain 25°C.
-
Stir for 24 hours.
-
-
Work-up:
-
Dilute with EtOAc and wash with water.
-
Dry over
and concentrate.
-
-
Purification:
-
Purify via reverse-phase preparative HPLC or silica chromatography.
-
References
-
Nucleophilic Substitution on Cyclobutanes
- Wiberg, K. B., et al. "Substitution Reactions of Cyclobutyl Tosylates." Journal of the American Chemical Society.
-
Thiol-Ene Click Chemistry
- Hoyle, C. E., & Bowman, C. N. "Thiol-Ene Click Chemistry.
-
Photoredox Decarboxylation
- MacMillan, D. W. C., et al. "Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis." (Adapted for C-S coupling principles).
-
General Cyclobutane Synthesis
- Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485-1538.
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid in peptide synthesis
Application Note: 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid in Peptide Synthesis
Abstract
This application note details the protocol for incorporating 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (PSC-OH) into peptide sequences. This building block acts as a sterically constrained, lipophilic N-terminal capping group , often utilized in peptidomimetic drug discovery to probe hydrophobic binding pockets and improve metabolic stability against aminopeptidases. Due to the quaternary
Chemical Profile & Rationale
| Property | Description | Impact on Synthesis |
| Structure | Cyclobutane ring with geminal carboxylic acid and propylsulfanyl group. | High Steric Hindrance: The quaternary |
| Functionality | Thioether ( | Redox Sensitivity: Susceptible to oxidation (sulfoxide/sulfone) and alkylation (sulfonium salts) during acidic cleavage. |
| Role | Bioisostere | Mimics constrained Isoleucine/Methionine; increases lipophilicity and proteolytic resistance. |
| Solubility | Hydrophobic | Requires dipolar aprotic solvents (DMF, NMP) for effective dissolution. |
Synthesis Protocol: Solid-Phase Coupling
Challenge: The steric bulk of the cyclobutane ring at the
Reagents Required
-
Resin: Rink Amide or Wang Resin (0.3–0.5 mmol/g loading recommended to reduce crowding).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Coupling Protocol
-
Resin Preparation:
-
Swell resin in DMF for 20 minutes.
-
Deprotect N-terminal Fmoc group (20% Piperidine/DMF, 2
5 min). -
Wash thoroughly (DMF
5, DCM 3, DMF 3).
-
-
Activation (Pre-activation is critical):
-
Dissolve PSC-OH (4.0 eq relative to resin) in minimal DMF.
-
Add HATU (3.9 eq).
-
Add DIPEA (8.0 eq).
-
Note: Allow to activate for 2–3 minutes only. Longer activation can lead to racemization or guanidinylation (though less risk with non-chiral C
, side reactions with HATU can occur).
-
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Incubate: Shake at room temperature for 2–4 hours .
-
Optimization: For difficult sequences, use Microwave Irradiation (75°C, 25 Watts) for 20 minutes.
-
-
Monitoring:
-
Perform a Chloranil Test (preferred over Kaiser test for secondary amines or steric hindrance) to verify coupling completion.
-
If positive (blue particles), repeat coupling (Double Coupling) with fresh reagents.
-
-
Capping (Optional):
-
If unreacted amines persist, cap with Acetic Anhydride/Pyridine to prevent truncated impurities.
-
Cleavage & Post-Synthetic Handling
Critical Risk: The thioether group in the propylsulfanyl moiety is a "soft" nucleophile. During TFA cleavage, carbocations (e.g.,
Cleavage Cocktail Formulation (Reagent K Analog)
To protect the thioether, a "Scavenger-Rich" cocktail is mandatory.
| Component | Volume % | Function |
| TFA | 82.5% | Acidolysis of linker and protecting groups. |
| Phenol | 5.0% | Scavenger for tyrosine protection byproducts. |
| Water | 5.0% | Hydrolysis source. |
| Thioanisole | 5.0% | Critical: Competes with the PSC-thioether for carbocations. |
| EDT (Ethanedithiol) | 2.5% | Critical: Prevents oxidation and scavenges |
Alternative (Odor-free): Use DODT (2,2'-(Ethylenedioxy)diethanethiol) instead of EDT.
Protocol
-
Pre-chill the cleavage cocktail to 0°C.
-
Add to resin and shake for 2–3 hours at room temperature.
-
Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether (–20°C).
-
Centrifugation: Spin down (3000 rpm, 10 min), decant ether, and wash pellet 2
with fresh ether. -
Dissolution: Dissolve pellet in 50% Acetonitrile/Water (0.1% TFA). Do not use DMSO (risk of S-oxidation).
Workflow Visualization
Figure 1: Coupling & Cleavage Logic Flow
Caption: Optimized workflow for incorporating sterically hindered thioether caps. Note the critical checkpoint for coupling efficiency.
Troubleshooting & Quality Control
Issue: Oxidation (+16 Da Mass Shift)
-
Cause: Exposure to air during workup or use of DMSO/peroxides. The thioether oxidizes to a sulfoxide (
).[1] -
Remedy:
-
Avoid DMSO in purification buffers.
-
Add 0.1% Methionine or Tryptophan to the purification buffer as a sacrificial antioxidant.
-
Reversal: Treat the oxidized peptide with NH
I / Dimethyl Sulfide in TFA to reduce the sulfoxide back to the thioether [1].
-
Issue: Incomplete Coupling (Des-Cap Impurity)
-
Cause: Steric clash between the cyclobutane ring and the N-terminal residue (especially if N-terminal is Proline or Valine).
-
Remedy:
-
Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the highly reactive acid chloride of PSC-OH in situ [2].
-
Use Oxyma Pure/DIC at 60°C as an alternative to HATU.
-
Figure 2: Thioether Protection Mechanism
Caption: Mechanism of scavenger action. Thioanisole/EDT intercepts carbocations, preserving the PSC thioether moiety.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504.
- Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids.
- Albericio, F., & Boman, H. G. (1999). "Preparation of Synthetic Peptides." Methods in Enzymology, 289, 3-30.
-
Gaoni, Y. (1994). "Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives." Journal of Medicinal Chemistry, 37(25), 4288-4296.
Sources
- 1. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
- 3. US7060818B2 - Synthesis of macrocyclic tetraamido compounds and new metal insertion process - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Esterification of Cyclobutane Carboxylic Acids
Abstract: The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and serve as a versatile bioisostere. However, the inherent ring strain and steric hindrance of the cyclobutane scaffold present significant challenges for common synthetic transformations, including esterification. This guide provides a comprehensive overview of reaction conditions, mechanistic insights, and detailed protocols for the successful esterification of cyclobutane carboxylic acids. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing these valuable molecular building blocks.
Introduction: The Challenge of the Strained Ring
Cyclobutane rings are increasingly incorporated into pharmaceutical candidates to modulate physicochemical properties such as metabolic stability and receptor binding affinity. The ester functional group, in turn, is critical for prodrug strategies, solubility enhancement, and serving as a key synthetic handle. The combination of these two moieties, however, is not synthetically trivial.
The primary obstacle in the esterification of cyclobutane carboxylic acids is steric hindrance. The rigid, four-membered ring restricts the approach of the alcohol nucleophile to the carbonyl carbon. Furthermore, classical methods like the Fischer-Speier esterification often require harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups elsewhere in the molecule and may lead to side reactions.[1][2][3] Therefore, selecting a method that proceeds under mild conditions and effectively overcomes steric barriers is paramount.
This document will dissect several robust methods, explaining the causality behind their effectiveness and providing field-proven protocols to guide your experimental design.
Mechanistic Considerations & Method Selection
Choosing the correct esterification strategy depends on the substrate's steric bulk, the alcohol's reactivity (primary, secondary, or tertiary), and the presence of other sensitive functional groups.
Fischer-Speier Esterification: The Classical Approach
This equilibrium-driven reaction utilizes an acid catalyst (e.g., H₂SO₄, p-TsOH) and an excess of the alcohol, which often serves as the solvent.[1][4] To drive the reaction to completion, the water byproduct must be removed, typically via a Dean-Stark apparatus.[1][2]
-
Causality: Protonation of the carboxylic acid's carbonyl oxygen by the catalyst enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][5]
-
Limitations: The high temperatures and strongly acidic conditions can be detrimental to complex molecules. For sterically hindered substrates like cyclobutane carboxylic acids, reaction rates can be impractically slow, and the reversible nature makes it difficult to achieve high conversion.[2][6] It is generally unsuitable for tertiary alcohols, which are prone to elimination.[3]
Carbodiimide-Mediated Esterification (Steglich): The Modern Workhorse
The Steglich esterification is an exceptionally mild and efficient method, making it a first-line choice for precious or complex substrates.[7][8][9] It employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[7][10] The key to its success with hindered substrates is the addition of a catalytic amount of 4-(dimethylaminopyridine) (DMAP).[7][10]
-
Causality & Mechanism:
-
The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[9][11]
-
DMAP, a superior nucleophile compared to the alcohol, attacks this intermediate.[8][9] This step is crucial; it forms a highly electrophilic N-acylpyridinium salt.[7][10]
-
This "active ester" is no longer sterically shielded in the same way as the original acid and reacts rapidly with the alcohol to form the desired ester and release DMAP, regenerating the catalyst.
-
The main byproduct is a urea derivative (dicyclohexylurea, DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[7]
-
This pathway effectively circumvents the direct, sterically demanding attack of the alcohol on the carboxylic acid.
Acid Chloride Formation: The High-Reactivity Route
For particularly stubborn esterifications, a two-step approach involving the conversion of the carboxylic acid to a highly reactive acid chloride is often successful. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used.
-
Causality: The acid chloride is significantly more electrophilic than the parent carboxylic acid. The subsequent reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, proceeds rapidly even at low temperatures.[12][13]
-
Considerations: This method is robust but less atom-economical. The reagents are moisture-sensitive and generate corrosive byproducts.
Specialized Reagents for Hindered Systems
For exceptionally challenging cases involving both hindered acids and hindered alcohols, more advanced coupling agents may be required.
-
Yamaguchi Esterification: This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[14][15][16] This anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[14][17] The regioselective attack of DMAP on the less-hindered carbonyl of the mixed anhydride generates the highly reactive acylpyridinium intermediate, leading to efficient esterification.[14]
-
Mitsunobu Reaction: This powerful reaction allows for the esterification of primary and secondary alcohols under neutral conditions with inversion of stereochemistry at the alcohol center.[18][19] It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18][20] The driving force is the formation of a very stable phosphine oxide byproduct.[21] While highly effective, the reaction generates stoichiometric byproducts that can complicate purification.
Data & Method Comparison
The following table summarizes the key parameters for the discussed esterification methods, providing a quick reference for experimental design.
| Method | Reagents/Catalyst | Conditions | Pros | Cons |
| Fischer-Speier | H₂SO₄ or p-TsOH (cat.) | High Temp (Reflux), Water Removal | Inexpensive reagents, simple setup.[3] | Harsh conditions, equilibrium-limited, not for sensitive substrates or hindered alcohols.[2][3] |
| Steglich | DCC or EDC, DMAP (cat.) | Mild (0 °C to RT), Neutral pH | High yields, compatible with sensitive groups, excellent for hindered substrates.[7][8][10] | Stoichiometric urea byproduct, DCC is an allergen, potential for N-acylurea side product.[9] |
| Acid Chloride | SOCl₂ or (COCl)₂, Pyridine | Mild (0 °C to RT) | Highly reactive, drives difficult reactions to completion. | Two steps, moisture sensitive reagents, corrosive HCl byproduct.[12] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAP | Mild (RT) | Excellent for hindered acids and macrolactonization.[14][16] | Requires stoichiometric DMAP, multi-component. |
| Mitsunobu | PPh₃, DEAD or DIAD | Mild (0 °C to RT), Neutral | Inversion of alcohol stereochemistry, very reliable.[18][21][22] | Stoichiometric byproducts (phosphine oxide, hydrazine) can be difficult to remove. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Steglich Esterification of Cyclobutanecarboxylic Acid with Benzyl Alcohol using EDC/DMAP
This protocol is a robust starting point for many cyclobutane systems.
Materials:
-
Cyclobutanecarboxylic Acid
-
Benzyl Alcohol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add cyclobutanecarboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add benzyl alcohol (1.1 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add EDC (1.2 eq) portion-wise over 5-10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Upon completion, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl cyclobutanecarboxylate.
Protocol 2: Esterification via Acid Chloride Formation
This protocol is suitable for less reactive alcohols or when the Steglich method fails.
Part A: Formation of Cyclobutanecarbonyl Chloride
-
In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place cyclobutanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) slowly at room temperature. A catalytic drop of DMF can accelerate the reaction.
-
Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours, or until gas evolution ceases.
-
Carefully remove the excess SOCl₂ by distillation or under reduced pressure (ensure the vacuum trap is protected from SOCl₂). The resulting crude cyclobutanecarbonyl chloride is often used directly in the next step.
Part B: Reaction with Alcohol
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM containing pyridine (1.2 eq) in a separate flask under nitrogen, and cool to 0 °C.
-
Slowly add the crude cyclobutanecarbonyl chloride (dissolved in a small amount of anhydrous DCM) to the alcohol solution via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Perform an aqueous workup as described in Protocol 1 (Step 7 onwards) to remove pyridinium hydrochloride and any remaining impurities.
-
Purify the product by flash chromatography.
Visualization of Key Workflows
Decision Workflow for Method Selection
The following diagram illustrates a logical process for selecting an appropriate esterification method for a cyclobutane carboxylic acid derivative.
Caption: Decision tree for selecting an esterification method.
Catalytic Cycle of Steglich Esterification
This diagram shows the key intermediates in the DMAP-catalyzed activation and ester formation process.
Sources
- 1. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
- 7. grokipedia.com [grokipedia.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. synarchive.com [synarchive.com]
- 16. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 19. Mitsunobu Reaction [organic-chemistry.org]
- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Scalable Synthesis Routes for CAS 1484705-29-4: 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid
Introduction
The compound CAS 1484705-29-4 , chemically known as 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (or 1-(propylthio)cyclobutanecarboxylic acid), is a highly specialized small-molecule building block. Featuring a sterically constrained cyclobutane ring substituted at the C1 position with both a carboxylic acid and a thioether linkage, this motif is increasingly utilized in medicinal chemistry. Such sp³-rich, strained-ring systems are employed to improve the metabolic stability, solubility, and target-binding affinity of active pharmaceutical ingredients (APIs), particularly in the development of enzyme inhibitors and PPAR modulators.
Due to the internal strain (I-strain) of the cyclobutane ring, direct nucleophilic substitution (S_N2) at the C1 position of pre-formed cyclobutane rings (e.g., 1-bromocyclobutanecarboxylic acid) is kinetically unfavorable and often results in poor yields. Consequently, de novo ring construction or alpha-functionalization via high-energy intermediates are the preferred synthetic strategies.
Mechanistic Pathways & Experimental Logic
To accommodate both industrial scale-up and bench-scale discovery, two distinct synthetic pathways are detailed below.
Route A (Industrial Scalable Pathway) utilizes a classic double-alkylation strategy [1]. By starting with an active methylene compound (ethyl 2-(propylthio)acetate), the cyclobutane ring is constructed de novo via reaction with 1,3-dibromopropane. This route avoids cryogenic temperatures and expensive organolithium bases, making it highly scalable.
Route B (Bench-Scale Discovery Pathway) relies on the direct alpha-sulfenylation of commercially available cyclobutanecarboxylic acid [2]. This requires the generation of a highly reactive lithium enediolate intermediate using Lithium Diisopropylamide (LDA), followed by electrophilic trapping with dipropyl disulfide [3].
Synthesis pathways for CAS 1484705-29-4 comparing scalable dialkylation and bench-scale sulfenylation.
Protocol 1: Scalable Synthesis via Dialkylation (Route A)
This protocol leverages the acidity of the methylene protons flanked by the ester and thioether groups. The Thorpe-Ingold effect (gem-dialkyl effect) facilitates the intramolecular ring closure during the second alkylation step, overcoming the thermodynamic penalty of cyclobutane ring strain [1].
Materials
-
Ethyl 2-(propylthio)acetate (1.0 eq)
-
1,3-Dibromopropane (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2M Sodium Hydroxide (NaOH) aqueous solution
-
Ethanol (EtOH)
-
1M Hydrochloric Acid (HCl)
Step-by-Step Methodology
-
Enolate Formation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and argon inlet, add NaH (2.2 eq) and anhydrous DMF (10 mL/g of substrate). Cool the suspension to 0 °C using an ice bath. Add ethyl 2-(propylthio)acetate (1.0 eq) dropwise over 15 minutes.
-
Causality: The slow addition prevents violent hydrogen gas evolution. The strong base irreversibly deprotonates the active methylene to form the enolate.
-
-
Cycloalkylation: Stir the mixture at 0 °C for 30 minutes, then add 1,3-dibromopropane (1.1 eq) dropwise. Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours.
-
Causality: The first alkylation is an intermolecular S_N2 reaction. The resulting intermediate undergoes rapid intramolecular S_N2 displacement of the second bromide, driven by the proximity effect, to form the cyclobutane ring.
-
-
Intermediate Workup: Cool the reaction to room temperature, quench carefully with cold water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl 1-(propylsulfanyl)cyclobutane-1-carboxylate.
-
Saponification: Dissolve the crude ester in a 1:1 mixture of EtOH and 2M NaOH (aq). Reflux the mixture at 80 °C for 4 hours.
-
Causality: Base-catalyzed hydrolysis cleaves the ethyl ester to form the water-soluble sodium carboxylate salt.
-
-
Acidification & Isolation: Evaporate the EtOH under reduced pressure. Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl. Extract the precipitated product with Dichloromethane (DCM) (3x). Dry the combined DCM layers over Na₂SO₄ and evaporate to yield the pure 1-(propylsulfanyl)cyclobutane-1-carboxylic acid.
Protocol 2: Bench-Scale Synthesis via Enediolate Sulfenylation (Route B)
For rapid generation of analytical standards or medicinal chemistry analogs, alpha-functionalization of pre-existing cyclobutanecarboxylic acid is highly efficient [2].
Materials
-
Cyclobutanecarboxylic acid (1.0 eq)
-
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane) (2.2 eq)
-
Dipropyl disulfide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Dianion Generation: Dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous THF (0.2 M concentration) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA (2.2 eq) dropwise, ensuring the internal temperature does not exceed -65 °C.
-
Causality: The first equivalent of LDA deprotonates the carboxylic acid (pKₐ ~4.8). The second equivalent abstracts the sterically hindered alpha-proton (pKₐ ~25) to form the highly nucleophilic lithium enediolate [3].
-
-
Enediolate Maturation: Stir the reaction at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete dianion formation. Re-cool the mixture to -78 °C.
-
Electrophilic Sulfenylation: Add dipropyl disulfide (1.2 eq) dropwise to the cold enediolate solution. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 14 hours).
-
Causality: The nucleophilic alpha-carbon attacks the electrophilic sulfur atom of the disulfide, cleaving the S-S bond and irreversibly installing the propylsulfanyl moiety.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Partition the mixture with Diethyl Ether to remove neutral impurities (discard the organic layer). Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc (3x). Dry and concentrate the organic layers to isolate the product.
Process Analytical Technology (PAT) & Quality Control
To ensure the self-validating integrity of the synthesized product, the following analytical parameters should be verified post-isolation.
| Analytical Parameter | Expected Result / Specification |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| LC-MS (ESI-) | m/z [M-H]⁻ calculated for C₈H₁₃O₂S: 173.06; Found: ~173.1 |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.50 (br s, 1H, -COOH), 2.65-2.55 (m, 2H, -SCH₂-), 2.50-2.35 (m, 4H, cyclobutane CH₂), 2.10-1.90 (m, 2H, cyclobutane CH₂), 1.65-1.55 (m, 2H, -CH₂CH₃), 0.98 (t, J = 7.3 Hz, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 180.5 (C=O), 51.2 (C1 cyclobutane), 32.4 (-SCH₂-), 31.8 (C2, C4 cyclobutane), 22.5 (-CH₂CH₃), 15.8 (C3 cyclobutane), 13.5 (-CH₃). |
| Purity (HPLC) | > 95% (Area Under Curve at 210 nm) |
References
-
Owen, M. D., Ramage, G. R., & Simonsen, J. L. (1938). "The Caryophyllenes. Part VII. Experiments on the Synthesis of Caryophyllenic Acid." Journal of the Chemical Society, 1211-1216. Available at:[Link]
-
Robert, E. G. L., & Waser, J. (2025). "Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition." Chemical Science, Royal Society of Chemistry. Available at:[Link]
-
Hofmann, B. (2020). "Studies toward the Total Synthesis of Psammaplysin A." LMU Munich Institutional Repository. Available at:[Link]
Application Note: Functionalization of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid
Executive Summary
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1484705-29-4) represents a specialized "gem-disubstituted" building block. It combines the conformational rigidity of a cyclobutane ring with two orthogonal chemical handles: a carboxylic acid for library generation and a sulfide moiety for metabolic tuning.
This guide addresses the specific challenges of working with
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
-
Steric Constraint: The 1,1-disubstitution pattern creates a "gem-dialkyl" effect, restricting the conformational space of attached pharmacophores.
-
Redox Switch: The sulfide (-SPr) can be selectively oxidized to a sulfoxide (-SOPr) or sulfone (-SO₂Pr), altering polarity (logP) and metabolic stability without changing the carbon skeleton.
-
Quaternary Center: The lack of
-protons prevents racemization and elimination reactions common in linear derivatives.
Chemical Handling & Safety
-
Odor Control: Like most low-molecular-weight sulfides, this compound has a characteristic disagreeable odor. All manipulations should be performed in a fume hood. Glassware should be treated with a dilute bleach solution (sodium hypochlorite) prior to cleaning to oxidize residual sulfide to odorless sulfoxide/sulfone species.
-
Solubility: Soluble in DCM, EtOAc, DMF, and DMSO. Limited solubility in water and hexanes.
Experimental Protocols
Module A: Sterically Demanding Amide Coupling
Objective: Synthesis of amide libraries. Challenge: The quaternary carbon at the 1-position imposes significant steric hindrance, making standard EDC/NHS couplings sluggish. Furthermore, the sulfur atom can poison palladium catalysts, so metal-free coupling agents are preferred. Solution: Use of T3P (Propylphosphonic anhydride), which is highly effective for hindered carboxylic acids and produces easy-to-remove water-soluble byproducts.
Protocol 1: T3P-Mediated Amidation
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (1.0 equiv, 100 mg, 0.57 mmol) and the amine partner (1.1 equiv).
-
Solvent: Add anhydrous EtOAc or 2-MeTHF (2.0 mL, 0.3 M). Note: DMF can be used if solubility is an issue, but EtOAc facilitates workup.
-
Base: Add Pyridine (3.0 equiv, 135 mg) or DIPEA (3.0 equiv). Pyridine often acts synergistically with T3P.
-
Coupling Agent: Cool the mixture to 0 °C. Dropwise add T3P (50% wt in EtOAc, 1.5 equiv, ~0.55 mL).
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by LCMS.
-
Checkpoint: If conversion is <50% after 12h, heat to 50 °C. The cyclobutane ring is thermally stable under these conditions.
-
-
Workup: Dilute with EtOAc (10 mL). Wash sequentially with 1M HCl (2 x 5 mL), sat. NaHCO₃ (2 x 5 mL), and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Module B: Sulfur Oxidation (Metabolic Tuning)
Objective: Modulation of polarity and metabolic stability. Challenge: Controlling the oxidation state (Sulfoxide vs. Sulfone). Mechanistic Insight: The sulfide is electron-rich and reacts faster with electrophilic oxidants than the carboxylic acid.
-
Sulfoxides (S=O): Introduce chirality (creating diastereomers if the amide partner is chiral) and increase water solubility.
-
Sulfones (O=S=O): Highly stable, strong electron-withdrawing groups, often used to block metabolic S-oxidation.
Protocol 2: Selective Oxidation to Sulfone
Using Oxone® (Potassium peroxymonosulfate) – A green, non-metal method.
-
Preparation: Dissolve 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (or its amide derivative) (1.0 equiv) in a 1:1 mixture of MeOH/THF (0.2 M).
-
Reagent Preparation: Dissolve Oxone (2.5 equiv) in Water (minimum volume to dissolve).
-
Addition: Add the aqueous Oxone solution to the organic substrate solution at 0 °C. A white precipitate (potassium sulfate) will begin to form.
-
Reaction: Stir vigorously at room temperature for 4–6 hours.
-
Monitoring: TLC/LCMS will show the intermediate sulfoxide (M+16) appearing first, followed by the sulfone (M+32). Ensure complete conversion to avoid mixed species.
-
-
Workup: Filter off the solid precipitate. Dilute the filtrate with EtOAc and water. Extract the aqueous layer with EtOAc (3x).
-
Purification: The sulfone is significantly more polar. Use a gradient of 0–10% MeOH in DCM for purification.
Module C: Reduction to Neo-Pentyl Type Alcohol
Objective: Creating a scaffold for ether synthesis or further chain extension. Challenge: Preventing over-reduction or ring cleavage. Solution: Borane-THF complex reduction.
Protocol 3: Chemoselective Reduction
-
Setup: Flame-dry a round-bottom flask under Argon. Add 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (1.0 equiv) and anhydrous THF (0.2 M).
-
Reagent: Cool to 0 °C. Add BH₃·THF complex (1.0 M solution, 1.2 equiv) dropwise over 10 minutes. Caution: Gas evolution (H₂).
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 3 hours.
-
Quench: Cool to 0 °C. Carefully add MeOH dropwise until gas evolution ceases.
-
Reflux: (Optional but recommended) Add more MeOH and reflux for 30 mins to break down borate esters.
-
Isolation: Concentrate in vacuo. Partition between Et₂O and 1M HCl. The organic layer contains the (1-(propylsulfanyl)cyclobutyl)methanol .
Reaction Logic & Pathway Visualization
The following diagram illustrates the divergent functionalization pathways available for this scaffold.
Figure 1: Divergent synthesis map showing the three primary functionalization vectors: Amidation (Green), Reduction (Yellow), and S-Oxidation (Red).
Data Summary Table
| Transformation | Reagent System | Key Advantage | Typical Yield | Ref |
| Amidation | T3P (50% in EtOAc), Pyridine | Tolerates steric bulk; Simple workup | 85-95% | [1] |
| S-Oxidation (Sulfone) | Oxone®, MeOH/H₂O | Green chemistry; Chemoselective | >90% | [2] |
| Reduction | BH₃·THF | Preserves Cyclobutane ring | 75-85% | [3] |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287–1290. Link
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567–607. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2867. Link
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid
Executive Summary & Route Selection
Synthesis of 1-(propylsulfanyl)cyclobutane-1-carboxylic acid presents a classic "quaternary center on a strained ring" challenge.[1] The steric bulk of the sulfur substituent, combined with the ring strain of cyclobutane (~26 kcal/mol), often leads to low yields via standard alkylation protocols.
Users typically encounter failure points in two distinct areas:
-
Ring Closure Failure: Oligomerization dominates over cyclization.[1]
-
Hydrolysis Resistance: The steric crowding at C1 prevents efficient saponification of the ester intermediate.[1]
Strategic Route Analysis
We recommend two primary pathways. Select your route based on available starting materials and scale.[1][2]
-
Route A (Constructive - Recommended for Yield): Double alkylation of ethyl (propylsulfanyl)acetate with 1,3-dibromopropane.[1] Best for scalability and overall yield.
-
Route B (Functionalization - Recommended for Speed):
-Sulfenylation of cyclobutanecarboxylic acid.[1] Best for small-scale, rapid library generation, though often lower yielding due to poly-alkylation.
Caption: Decision matrix for synthetic route selection based on precursor availability and scale requirements.
Deep Dive: Route A (Double Alkylation)
The Industry Standard for High Yield
This route relies on the formation of a 1,1-disubstituted cyclobutane via a double nucleophilic substitution. The starting material, ethyl (propylsulfanyl)acetate, possesses two acidic
Critical Protocol: The "High Dilution" Factor
The most common user error is running this reaction at standard concentrations (0.5 M - 1.0 M).[1] This favors intermolecular reaction (polymerization) over intramolecular ring closure.
Optimized Protocol:
-
Solvent: DMF or DMSO (anhydrous).[1] These polar aprotic solvents accelerate the
substitution. -
Base: Sodium Hydride (NaH), 60% dispersion (2.2 - 2.5 equiv).[1]
-
Concentration: Strictly < 0.1 M relative to the dihalide.[1]
-
Temperature:
.
Troubleshooting Guide: Route A
| Symptom | Probable Cause | Corrective Action |
| Gummy/Oily Precipitate | Linear polymerization of 1,3-dibromopropane with the acetate.[1] | Dilute! Run the reaction at 0.05 M. Add the dihalide slowly to the enolate solution. |
| Mono-alkylated Product | Incomplete second deprotonation or ring strain barrier.[1] | Ensure 2.2+ equivalents of base are used.[1] Heat the reaction to 60°C for 2 hours after addition to force ring closure. |
| Low Yield (<30%) | O-alkylation vs C-alkylation (rare with dibromides) or moisture.[1] | Use 1,3-diiodopropane (more reactive) or add NaI (Finkelstein condition) to generate iodides in situ.[1] Dry DMF over sieves. |
| Sulfur Smell | Hydrolysis of the thioether linkage. | Avoid strong acids during workup. The thioether is stable to base; keep pH > 4. |
Deep Dive: Route B (Direct Sulfenylation)
The Rapid Lab-Scale Method [1]
This route attempts to install the propylthio group onto the pre-formed cyclobutane ring.
Mechanism:
-
Generation of the dianion of cyclobutanecarboxylic acid (using 2 eq LDA).
-
Electrophilic attack by dipropyl disulfide.[1]
The "Proton Transfer" Trap
A common failure mode here is the "proton sponge" effect. As the product forms, the remaining dianion can deprotonate the product (which is more acidic due to the sulfur), quenching the reaction at 50% conversion.
Optimized Protocol:
-
Base: LDA (Lithium Diisopropylamide), freshly prepared. 2.5 equivalents .
-
Additives: HMPA or DMPU (2-3 eq) is mandatory to break up lithium aggregates and increase the reactivity of the enolate.[1]
-
Electrophile: Propyl methanethiosulfonate (
) is often superior to dipropyl disulfide ( ) as a sulfenylating agent due to higher reactivity.[1]
The Bottleneck: Hydrolysis of the Steric Center
If you used Route A, you now have Ethyl 1-(propylsulfanyl)cyclobutane-1-carboxylate .[1] Hydrolyzing this ester is non-trivial because the reaction center is a quaternary carbon shielded by a cyclobutane ring and a bulky sulfur group. Standard NaOH/MeOH often fails or stalls.
The "Forcing" Conditions (Saponification)
If standard hydrolysis (LiOH, THF/H2O, RT) yields < 10%, switch to anhydrous hydroxide conditions .
Protocol:
-
Dissolve ester in ethylene glycol or diglyme (high boiling point).[1]
-
Add KOH pellets (5 equiv).
-
Heat to 140–160°C for 4–6 hours.
-
Workup: Pour into ice water, wash with ether (removes unreacted ester), acidify aqueous layer to pH 2, extract with EtOAc.
Mechanism of Failure: Steric Shielding
Caption: Steric hindrance at the quaternary center raises the activation energy for tetrahedral intermediate formation, requiring high-temperature glycolytic conditions.
FAQ: Expert Troubleshooting
Q: My final product has a strong garlic odor and the NMR shows a shift around 2.6 ppm. What happened?
A: You likely have trace amounts of dipropyl disulfide remaining, or you have oxidized the sulfide to a sulfoxide (
Q: Can I use 1-bromo-1-cyclobutanecarboxylic acid and react it with propanethiol?
A: We strongly advise against this. Tertiary halides on small rings are prone to
Q: How do I remove the unreacted 1,3-dibromopropane? A: 1,3-dibromopropane has a high boiling point (167°C).[1] If you cannot distill it off, react the crude mixture with a secondary amine (like morpholine) to convert the dibromide into a polar ammonium salt, which can then be washed away with an acidic aqueous extraction.
References & Grounding
-
General Cyclobutane Synthesis (Dialkylation):
-
Alpha-Sulfenylation Methodology:
-
Trost, B. M. & Salzmann, T. N. "Sulfenylation of enolates." J. Am. Chem. Soc. This establishes the protocol for using disulfides with ester enolates.
-
See:
-
-
Hydrolysis of Hindered Esters:
-
Vogel, A.I. Textbook of Practical Organic Chemistry. Section on hydrolysis of sterically hindered esters using KOH/Glycol.
-
-
Specific Analogous Chemistry (Cycloleucine/Cyclobutane analogs):
Sources
Preventing sulfide oxidation in propylsulfanyl cyclobutane derivatives
The following guide is designed as a specialized Technical Support Center for researchers working with propylsulfanyl cyclobutane derivatives . It addresses the unique reactivity of the electron-rich propyl sulfide moiety and the strain-induced vulnerability of the cyclobutane ring.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Prevention of Sulfide Oxidation & Ring Degradation Ticket ID: PSC-OX-PREV-001[1]
Core Technical Briefing: The "Silent" Oxidation Mechanism
User Advisory: Propylsulfanyl cyclobutane derivatives present a dual-hazard profile during synthesis and storage:
-
Nucleophilic Susceptibility: The propyl group acts as an electron-donating alkyl chain, making the sulfur atom significantly more nucleophilic (and thus more prone to oxidation) than aryl sulfides.[1]
-
Ring Strain Vulnerability: The cyclobutane ring possesses ~26 kcal/mol of ring strain. Radical-mediated oxidation pathways (often initiated by peroxides) can trigger not just S-oxidation, but radical ring-opening or expansion reactions.[1]
The Enemy: The primary culprits are hydroperoxides formed in etheral solvents (THF, Et₂O) and non-chemoselective oxidants used elsewhere in your synthetic route.
Visualization: The Oxidation Cascade & Ring Threat
The following diagram illustrates how a simple peroxide impurity can escalate from sulfide oxidation to potential ring destabilization.
Caption: Figure 1. Radical-mediated oxidation pathways.[1] Note that the sulfur radical cation can trigger strain-relief ring opening in cyclobutanes.
Module A: Synthesis & Reagent Selection
Issue: You need to transform other functional groups (e.g., alcohols to ketones) without touching the sulfide. Solution: Reagent selection is binary—either it is chemoselective, or it fails.[1]
The "Safe List" Protocol
Do not rely on standard oxidants like Jones Reagent or mCPBA; they will eat the sulfide instantly.
| Reagent / Method | Compatibility | Risk Level | Notes |
| Dess-Martin Periodinane (DMP) | High | Low | Recommended. Oxidizes alcohols to ketones/aldehydes at neutral pH.[1][2][3][4] Generally leaves sulfides untouched [1, 2].[1] |
| Swern (DMSO/Oxalyl Chloride) | Medium | Medium | Safe only if kept strictly below -60°C. If temp rises, the active chlorosulfonium species will attack your sulfide [3].[1] |
| TPAP / NMO | Low | High | N-Methylmorpholine N-oxide (NMO) is a co-oxidant that can slowly oxidize electron-rich sulfides.[1] Avoid. |
| IBX | High | Low | Similar to DMP but less soluble.[1] Excellent chemoselectivity [2].[1][3][5][6] |
| MnO₂ (Activated) | High | Low | Excellent for allylic/benzylic alcohols; inert toward sulfides.[1] |
| NaOCl / TEMPO | Critical | Extreme | Hypochlorite is a strong oxidant for sulfides.[1] Do not use. |
Decision Logic for Oxidant Selection
Caption: Figure 2. Decision matrix for oxidizing alcohols in the presence of a propylsulfanyl moiety.
Module B: Workup & Purification (The "Danger Zone")
Issue: Your crude NMR looks pure, but the product degrades after column chromatography. Root Cause: Silica gel is slightly acidic and often contains adsorbed oxygen or trace metals, facilitating surface-catalyzed oxidation.[1] Root Cause 2: Concentration of peroxide-containing solvents (THF/Ether) during rotary evaporation.[1]
Protocol: The "Sacrificial Scavenger" Workup
Before concentrating your reaction mixture, you must neutralize latent oxidants.[1]
-
The Quench: Add Sodium Thiosulfate (Na₂S₂O₃) or Dimethyl Sulfide (DMS) to the reaction mixture before workup.[1]
-
Why: DMS acts as a "sacrificial lamb," reacting with any excess electrophilic oxidant before your valuable propylsulfanyl product does.[1]
-
-
Solvent Swap: Never rotovap ethers to dryness if they haven't been tested for peroxides.[1] Exchange solvent to Ethyl Acetate or Toluene for the final concentration.[1]
Protocol: Deactivating Silica Gel
Standard silica is hostile to electron-rich sulfides.[1]
-
Step 1: Pre-elute the column with 1% Triethylamine (Et₃N) in Hexanes.
-
Step 2: Use a gradient of Hexanes/Ethyl Acetate. Avoid Diethyl Ether or THF as eluents unless freshly distilled/inhibited.[1]
Module C: Storage & Handling
Issue: Product purity drops from 99% to 92% after 1 month in the freezer. Diagnosis: Auto-oxidation via air ingress or container contamination.[1]
Storage Checklist
-
Atmosphere: Argon is superior to Nitrogen (heavier than air, blankets the sample).[1]
-
Container: Amber glass vials with Teflon-lined caps.
-
Solvent: If storing as a solution, use Benzene (freezes, excludes air) or DMSO (acts as its own antioxidant, though difficult to remove).[1] Avoid storing in Chloroform/DCM (can form radical species over time).[1]
-
Additive: For long-term storage of large batches, add 0.1% BHT (Butylated hydroxytoluene) if it doesn't interfere with the next step.[1]
Frequently Asked Questions (FAQ)
Q: I see a small "M+16" peak in my Mass Spec. Is this the sulfoxide?
A: Yes. An M+16 peak is the signature of mono-oxidation (S → S=O).[1] If you see M+32, you have the sulfone.[1] If this appears only in LCMS but not NMR, it might be occurring in the mass spec source (electrospray oxidation).[1] Check the NMR for the characteristic downfield shift of the propyl
Q: Can I use Hydrogen Peroxide to quench a different part of the reaction? A: Absolutely not. H₂O₂ is the textbook reagent for converting sulfides to sulfoxides [4].[8] Use saturated aqueous NH₄Cl or Na₂S₂O₃ instead.[1]
Q: My THF tested positive for peroxides (10-20 ppm). Can I still use it? A: No. Even low ppm peroxides act as initiators.[1] The propylsulfanyl group is an efficient radical trap. You will initiate a chain reaction.[1] Pass the solvent through activated alumina or use a fresh bottle with BHT inhibitor.
Q: I need to remove a protecting group with acid (TFA/HCl). Will this hurt the sulfur? A: Protonation of the sulfur (sulfonium formation) is reversible. However, strong acids in the presence of air can accelerate oxidation. Protocol: Degas your acid solution with Argon bubbling for 15 minutes before adding it to the substrate.
References
-
Dess, D. B.; Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[1] Journal of Organic Chemistry, 48 (22), 4155–4156.[1] Link[1]
-
Tojo, G.; Fernández, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] (See Chapter on Hypervalent Iodine). Link
-
Omura, K.; Swern, D. (1978).[1] "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study". Tetrahedron, 34 (11), 1651–1660.[1] Link[1]
-
Drabowicz, J.; Mikołajczyk, M. (1981).[1] "Oxidation of Sulfides to Sulfoxides". Synthetic Communications, 11(12), 1025-1030.[1] Link[1]
-
Clark, J.H. (Ed.).[1] (2002).[1] Chemistry of Waste Minimization. (Section on Peroxide formation in ethers). Link
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 3. Dess-Martin reagent - Enamine [enamine.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. jsynthchem.com [jsynthchem.com]
Technical Support Center: 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid
This guide serves as a technical support resource for the purification and handling of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid . It is designed for researchers requiring high-purity material for drug discovery or biological assays.[1][2]
CAS: 1484705-29-4 | Formula: C₈H₁₄O₂S | MW: 174.26 g/mol [1][2][3]
PART 1: Core Purification Protocols
Standard Operating Procedures for isolating the target acid from crude reaction mixtures.
Method A: Acid-Base Extraction (The "Golden Path")
This is the primary purification method.[2] It exploits the acidity of the carboxylic acid (pKa ~4–5) to separate it from non-acidic impurities like unreacted propyl mercaptan (thiol), dipropyl disulfide, and neutral cyclobutane byproducts.
Prerequisites:
-
Crude State: Viscous oil or semi-solid.
-
Solvents: Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc), 1M NaOH, 1M HCl, Brine.[2]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Et₂O (preferred for volatility) or EtOAc. Use ~10 mL solvent per gram of crude.
-
Basic Extraction (Target into Aqueous):
-
Extract the organic phase 3 times with 1M NaOH (or sat. NaHCO₃ if the product is sensitive, though NaOH is better for removing thiols).
-
Mechanistic Insight: The carboxylic acid deprotonates to form the water-soluble carboxylate salt (
).[1][2] Neutral impurities (disulfides, unreacted alkyl halides) remain in the organic layer. -
SAVE the combined aqueous layers. DISCARD the organic layer (contains non-acidic impurities) into a bleach-treated waste container.[1][2]
-
-
Acidification (Target Recovery):
-
Cool the aqueous phase to 0°C.
-
Slowly add 1M HCl dropwise with stirring until pH < 2. The solution will turn cloudy as the free acid precipitates or oils out.
-
-
Final Extraction:
-
Extract the acidified aqueous phase 3 times with Et₂O.
-
Combine these organic extracts.
-
-
Drying & Concentration:
-
Wash with brine. Dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Odor Control: The rotavap exhaust must be vented into a bleach trap to neutralize trace propyl mercaptan vapors.
-
Method B: Crystallization (Polishing)
If the compound solidifies upon standing (common for cyclobutane acids), recrystallization removes trace colored impurities (sulfur oxidation products).
-
Solvent System: Hexanes/Ethyl Acetate (high ratio of hexanes) or Pentane/Et₂O.[1]
-
Procedure: Dissolve in minimum hot EtOAc; add Hexanes until slightly turbid; cool to -20°C.
PART 2: Visualizing the Workflow
Understanding the fate of impurities during extraction.
Figure 1: Acid-Base Extraction Logic Flow.[1][2] The target acid is temporarily sequestered in the aqueous phase to wash away sulfurous byproducts.
PART 3: Troubleshooting & FAQs
Direct solutions to common issues encountered with thio-substituted acids.
Q1: The product has a persistent, offensive "garlic/skunk" odor. How do I remove it?
Diagnosis: Trace amounts of unreacted propyl mercaptan (propanethiol) .[1] Even ppm levels are detectable by the human nose. Solution:
-
High-Vacuum Drying: The most effective method.[1] Propyl mercaptan (BP ~67°C) is much more volatile than the target acid. Dry the product on a high-vacuum manifold (< 1 mbar) for 12–24 hours.
-
Pentane Wash: If the product is a solid, triturate (wash) the solid with cold pentane. The thiol is highly soluble in pentane, while the acid is less so.
-
Do NOT use Bleach on Product: While bleach neutralizes thiols, it will oxidize the sulfide linkage in your product to a sulfoxide (
) or sulfone, destroying your compound.
Q2: My product is yellow/orange instead of white/colorless.
Diagnosis: Presence of dipropyl disulfide or trace iodine (if iodine was used in synthesis).[1] Disulfides are often yellow oils. Solution:
-
Re-run the Method A (Acid-Base Extraction) . Disulfides are neutral and will remain in the organic layer during the basic extraction step. Ensure you separate the layers carefully.
-
If the color persists, perform a rapid filtration through a short pad of silica gel using 20% EtOAc/Hexanes.
Q3: I see a "ghost" peak in the NMR around 2.6–2.8 ppm.
Diagnosis: This is likely the
-
Disulfides are very lipophilic. If acid-base extraction failed to remove it, use column chromatography.[1][2]
-
Mobile Phase: Hexanes:EtOAc (Start 95:5, gradient to 80:20). The disulfide elutes very early (near the solvent front), while the carboxylic acid interacts with the silica and elutes later.
Q4: Can I distill this compound?
Analysis:
-
Risk: High. Thioethers can be thermally unstable, and carboxylic acids have high boiling points due to dimerization.
-
Recommendation: Only attempt Kugelrohr distillation under high vacuum (< 0.1 mmHg). Expect a boiling point >150°C at reduced pressure. Thermal decomposition may yield cyclobutene derivatives. Chromatography is safer. [1]
PART 4: Chemical Safety & Waste Management
Handling sulfur compounds requires strict odor control protocols.[1]
| Hazard | Source | Mitigation Strategy |
| Stench | Propyl Mercaptan | Use a Bleach Trap (Sodium Hypochlorite) for all vacuum lines and rotavap exhausts.[1][2] Bleach oxidizes thiols to odorless sulfonates.[4] |
| Corrosive | Carboxylic Acid | Wear nitrile gloves and eye protection.[1] |
| Oxidation | Thioether Linkage | Store under inert atmosphere (Nitrogen/Argon) at -20°C. Avoid exposure to air to prevent sulfoxide formation.[1][2] |
Bleach Trap Setup: Connect the vacuum pump exhaust to a bubbler containing 10% commercial bleach solution. This prevents the "skunk smell" from venting into the lab or environment.
References
-
PubChem. (n.d.).[1] 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid (Compound).[1][2][3] National Library of Medicine. Retrieved March 4, 2026, from [Link][2]
-
Organic Syntheses. (1943).[1] Cyclobutanecarboxylic acid.[3][5][6][7] Org. Synth. 1943, 23,[2] 16. (Provides foundational data on cyclobutane acid stability and handling). Retrieved from [Link][1][2]
-
University of Rochester, Dept. of Chemistry. (n.d.). Tips & Tricks: How to Work with Thiols. (Authoritative guide on bleach traps and odor control). Retrieved from [Link]
Sources
- 1. 1-(Propan-2-yl)cyclobutane-1-carboxylic acid | C8H14O2 | CID 55299094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. 1484705-29-4|1-(Propylsulfanyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Solving solubility issues with cyclobutane carboxylic acid intermediates
Technical Support Center: Optimizing Solubility & Isolation of Cyclobutane Carboxylic Acid Intermediates
Case ID: CBCA-SOL-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Deceptive Simplicity" of Cyclobutanes
Cyclobutane carboxylic acid (CBCA) intermediates present a unique paradox in medicinal chemistry. While the cyclobutane ring is lipophilic, the high electron density and strain of the four-membered ring, combined with the polar carboxylic acid head (pKa ~4.7–4.8), create an "amphiphilic" profile.
The Core Problem: These intermediates often exhibit "middle-ground" solubility—too polar for efficient extraction into pure non-polar solvents (like hexanes) but too lipophilic to crystallize easily from water. This leads to the "oiling out" phenomenon, emulsion formation during workup, and product loss to the aqueous phase.
This guide provides a self-validating troubleshooting framework to overcome these specific physical chemistry challenges.
Diagnostic Workflow: The Solubility Decision Matrix
Before attempting a fix, identify the specific phase behavior of your intermediate using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate isolation protocol based on the observed physical state of the cyclobutane intermediate.
Technical Troubleshooting (Q&A)
Issue 1: "My product vanishes into the aqueous layer during extraction."
Diagnosis: The partition coefficient (LogP) of small cyclobutane acids is lower than expected. At neutral or slightly basic pH, the ionized carboxylate is highly water-soluble.[1] Even at acidic pH, the compact hydrophobic surface area of the cyclobutane ring allows significant water solubility.
Corrective Action:
-
pH Control: Ensure the aqueous phase pH is < 3.0 . The pKa of cyclobutane carboxylic acid is ~4.79. You must be at least 2 pH units below the pKa to ensure >99% protonation (neutral form).[1]
-
The "Salting Out" Effect: Saturate the aqueous phase with NaCl.[1] This increases the ionic strength, disrupting the hydration shell around the organic molecule and forcing it into the organic phase (Hofmeister effect).
-
Solvent Switch: Stop using Diethyl Ether or Hexanes. Switch to Dichloromethane (DCM) or 2-MeTHF .[1] For extremely polar derivatives (e.g., amino-cyclobutanes), use a 3:1 mixture of Chloroform:Isopropanol .[1]
Issue 2: "The product oils out instead of crystallizing."
Diagnosis: Cyclobutane derivatives often possess low melting points and high conformational flexibility compared to aromatics.[1] When the anti-solvent is added too quickly, the solution crosses the "liquid-liquid phase separation" (LLPS) boundary before hitting the crystallization boundary.
Corrective Action:
-
Temperature Swing: Do not cool to 0°C immediately. "Oiling out" is often favored at lower temperatures if the supersaturation is too high.[1] Hold the solution at a temperature above the oiling point, add the anti-solvent dropwise until turbidity persists, and then cool slowly (1°C/min).
-
Seed Loading: If you have even 1 mg of solid, use it.[1] Cyclobutanes are notorious for requiring a template to overcome the nucleation energy barrier.[1]
Issue 3: "I cannot isolate a solid for X-ray or storage."
Diagnosis: The neutral acid might be a liquid at room temperature (Parent CBCA mp is -7.5°C).[1] Corrective Action: Derivatize to a Salt. Do not attempt to isolate the free acid.[1] Convert it to a Dicyclohexylamine (DCHA) or tert-Butylamine salt.[1] These bulky amines pack efficiently with the rigid cyclobutane ring, raising the melting point significantly and allowing for easy filtration.
Detailed Experimental Protocols
Protocol A: The "Salting Out" Extraction (For Water-Trapped Acids)
Use this when yields are low (<50%) after standard workup.
-
Acidification: Cool the aqueous reaction mixture to 0°C. Slowly add 2M HCl until pH is ~2.0.
-
Saturation: Add solid NaCl to the aqueous phase until no more dissolves (saturation point). Stir for 15 minutes.
-
Why? This maximizes the chemical potential of the organic species in the aqueous phase, driving it out.
-
-
Extraction: Extract with 3 x Vol of DCM (Dichloromethane).
-
Note: If the interface is messy (emulsion), filter the biphasic mixture through a pad of Celite.
-
-
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate), not MgSO₄. MgSO₄ is slightly acidic and can sometimes trap polar acids on its surface.[1]
Protocol B: Dicyclohexylamine (DCHA) Salt Formation
Use this to turn a viscous oil into a stable, crystalline solid.
-
Dissolution: Dissolve 1.0 equiv of the crude cyclobutane carboxylic acid oil in Acetone (10 mL/g).
-
Amine Addition: Add 1.05 equiv of Dicyclohexylamine (DCHA) dropwise at room temperature.
-
Observation: The solution may warm slightly (exothermic acid-base reaction).
-
-
Crystallization:
-
Recovery: Filter the white solid.[1]
-
To recover free acid later: Suspend salt in DCM and wash with 1M HCl.[1]
-
Protocol C: Mixed-Solvent Recrystallization (Anti-Solvent Swing)
Use for solid but impure intermediates.
-
Primary Solvent: Dissolve the solid in the minimum amount of hot Ethyl Acetate (or Isopropyl Acetate).
-
Anti-Solvent: Add hot Heptane dropwise to the boiling solution.[1]
-
The "Cloud Point": Continue adding Heptane until a faint turbidity persists.
-
Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.[1]
-
Cooling: Remove from heat. Let cool to room temperature undisturbed. Then move to 0°C.
Data & Reference Tables
Table 1: Solvent Selection Guide for Cyclobutane Acids
| Solvent System | Polarity | Application | Risk Factor |
| DCM / Heptane | Moderate | General recrystallization of solids | Low.[1] Excellent for removing non-polar impurities.[1] |
| EtOAc / Hexane | Moderate | Standard purification | Medium.[1] Cyclobutanes are very soluble in EtOAc; yield may be low.[1] |
| Water / Ethanol | High | Recrystallization of Salts (e.g., Sodium salt) | High.[1] Risk of product staying in mother liquor.[1] |
| CHCl₃ / iPrOH (3:1) | High | Extraction of amino-acid derivatives | Low.[1] Best for "stuck in water" compounds.[1] |
Table 2: Common Salt Formers for Isolation
| Amine / Base | Resulting Solid Character | Removal Difficulty |
| Dicyclohexylamine (DCHA) | Large, hydrophobic crystals.[1] High MP. | Easy (Acid wash).[1] |
| tert-Butylamine | Crystalline, often needles.[1] | Very Easy (Volatile, can be removed by vacuum/heat).[1] |
| Sodium (NaOH) | Hygroscopic powder (often difficult to handle).[1] | N/A (Used for aqueous solubility).[1] |
References
-
Organic Syntheses. "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid". Org.[1][2][3][4][5] Synth.1943 , 23,[1] 16.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid".[1] PubChem.
-
BenchChem. "Technical Support Center: Crystallization of Organometallic Carboxylic Acids". BenchChem Technical Guides.
-
American Chemical Society. "Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids".[1] Crystal Growth & Design. [1]
Sources
- 1. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization of 1-Substituted Cyclobutane Acids
Welcome to the Technical Support Center for crystallization process development. 1-substituted cyclobutanecarboxylic acids (e.g., 1-aminocyclobutanecarboxylic acid, 1-phenylcyclobutanecarboxylic acid) are highly valuable sp³-rich scaffolds in modern drug discovery. However, their unique physicochemical properties—specifically high ring strain, steric bulk, and low melting points—make their isolation notoriously difficult.
The primary mode of failure during their recrystallization is Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out"[1]. This guide provides causality-driven troubleshooting, quantitative optimization parameters, and self-validating protocols to help you bypass the spinodal boundary and ensure high-purity crystalline yields.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my cyclobutane acid derivative consistently "oil out" instead of forming crystals during cooling? A1: Oiling out occurs when a solution crosses the spinodal decomposition boundary before reaching the labile zone for crystallization[2]. Because 1-substituted cyclobutanes often exhibit low melting points, they are thermodynamically prone to separating into a solute-rich liquid phase (oil) rather than nucleating a solid lattice[3]. This is driven by pushing the supersaturation level too high, too quickly, or by utilizing binary solvent systems with vastly different polarities (e.g., ethanol/hexane), which forces the solute to demix[3].
Q2: How does LLPS affect the chemical purity of my final API intermediate? A2: LLPS is catastrophic for purification. The solute-rich oil phase acts as a highly effective organic solvent, aggressively partitioning structurally similar impurities into the droplets[1]. Unlike a growing crystal lattice, which structurally rejects impurities into the mother liquor, oil droplets trap them[4]. When the oil eventually solidifies into an amorphous mass or gel, the impurities are permanently locked within the product matrix, leading to failed purification[3].
Q3: During anti-solvent crystallization, my seed crystals dissolve or turn into oil. How do I fix this? A3: This indicates that your seeds are being added either outside the metastable zone (where the solution is unsaturated, causing dissolution) or below the oiling-out temperature (where the seeds act as nucleation sites for the oil phase). To resolve this, adjust the order of addition. Instead of adding anti-solvent to the API solution, utilize a "Reverse Anti-Solvent Addition" strategy: suspend your seed crystals in the poor solvent, and slowly dose the API solution into this seeded bed[5].
Part 2: Quantitative Optimization Parameters
To thermodynamically bypass the LLPS boundary, specific kinetic and thermodynamic parameters must be strictly controlled.
Table 1: Parameter Optimization for Cyclobutane Acid Crystallization
| Parameter | LLPS Risk Zone (Avoid) | Optimal Control Zone | Mechanistic Rationale |
| Cooling Rate | > 1.0 °C/min | 0.1 - 0.2 °C/min | Rapid cooling forces the system into the spinodal boundary before primary nucleation can occur[4]. |
| Solvent Polarity Gap | High (e.g., Ethanol/Hexane) | Low-Moderate (e.g., IPA/Water) | Extreme polarity differences promote solvent demixing and solute oiling out[3]. |
| Seeding Temperature | Below oiling point | Metastable zone (above oiling point) | Seeds must provide a surface for heterogeneous nucleation before LLPS initiates[5]. |
| Seed Loading | < 1 wt% | 3 - 5 wt% | Higher seed loading ensures sufficient surface area to rapidly consume supersaturation[5]. |
Part 3: Self-Validating Experimental Protocols
Do not rely on visual observation alone, as oil droplets down inside a poorly illuminated reactor can mimic a cloudy crystal slurry[3]. The following protocols are designed as self-validating systems.
Protocol A: Seeded Cooling Crystallization (Bypassing LLPS)
Use this protocol when processing thermally stable cyclobutane acids in a single or miscible binary solvent system.
-
Dissolution: Dissolve the crude 1-substituted cyclobutane acid in the chosen solvent (e.g., Isopropanol) at 10 °C below the solvent's boiling point. Ensure complete dissolution.
-
Controlled Cooling: Cool the reactor at a strict rate of 0.1 °C/min to enter the metastable zone.
-
Seeding: Once the target seeding temperature is reached (must be empirically determined to be above the oiling-out temperature), introduce 3-5 wt% of milled seed crystals.
-
Isothermal Aging (The Causality Step): Hold the temperature constant for 2 hours. Why? This allows the seeds to consume the supersaturation via crystal growth, preventing the concentration from ever reaching the spinodal curve[4].
-
Self-Validation Check: Utilize in-situ FBRM (Focused Beam Reflectance Measurement). You must observe an increase in chord length counts (indicating crystal growth) without the appearance of spherical droplet signatures (indicating LLPS)[2].
-
-
Final Cooling: Resume cooling at 0.1 °C/min to the final isolation temperature.
-
Isolation: Filter, wash with cold solvent, and dry under vacuum.
Protocol B: Reverse Anti-Solvent Addition
Use this protocol for extreme oiling cases where standard anti-solvent addition causes immediate phase separation[5].
-
Prepare the Seed Bed: In the main reactor, charge the anti-solvent (e.g., Water) and suspend 5 wt% of seed crystals. Maintain at the target crystallization temperature.
-
Prepare the API Solution: In a secondary vessel, dissolve the crude API in a minimal amount of good solvent (e.g., THF or IPA).
-
Dosing (The Causality Step): Slowly dose the API solution into the seeded anti-solvent bed over 4-6 hours using a metering pump. Why? Dosing into a large volume of anti-solvent containing seeds ensures that the local supersaturation remains extremely low. The solute immediately crystallizes onto the abundant seed surface rather than phase-separating[5].
-
Self-Validation Check: Monitor the mother liquor via ATR-FTIR. The dissolved solute concentration should remain constant and near zero during dosing, proving that supersaturation is being consumed instantaneously.
-
-
Isolation: Filter the resulting high-purity slurry and wash with pure anti-solvent.
Part 4: Process Visualizations
Thermodynamic pathways showing controlled crystal growth vs. Liquid-Liquid Phase Separation (LLPS).
Reverse anti-solvent workflow maintaining low local supersaturation to prevent oiling out.
References
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound ResearchGate[Link]
-
The Problem of Oiling Out in Chemical Process Development KiloMentor[Link]
-
Liquid-Liquid Phase Separation in Crystallization Mettler Toledo[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI - Processes[Link]
Sources
Technical Support Center: Solution Stability & Troubleshooting for 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid
Welcome to the Technical Support Center for 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid . This guide is engineered for research scientists, analytical chemists, and drug development professionals who require rigorous control over the stability of this bifunctional molecule in solution.
Because this compound features a strained cyclobutane ring, a carboxylic acid, and an electron-rich thioether (propylsulfanyl) group on the same alpha-carbon, it presents unique physicochemical liabilities. This guide synthesizes field-proven methodologies and mechanistic chemical principles to help you troubleshoot degradation, optimize storage, and validate your analytical workflows.
Part 1: Core Stability Matrix & Quantitative Degradation Data
To effectively stabilize this compound, we must first quantify its vulnerabilities. The primary degradation vector is the oxidation of the propylsulfanyl group to its corresponding sulfoxide (+16 Da) and sulfone (+32 Da)[1]. Furthermore, as an
Table 1: Quantitative Degradation Kinetics & Stability Matrix
Data synthesized from standardized thioether oxidation kinetic studies[3][4].
| Degradation Pathway | Primary Trigger(s) | Environmental Catalyst | Estimated Half-Life ( | Mass Shift (LC-MS) |
| Sulfoxide Formation | Hydrogen Peroxide (200 µM) | Physiological pH (7.4), 37°C | ~75 - 100 hours | +16 Da |
| Sulfoxide Formation | Hypochlorite (Trace NaOCl) | Ambient air/light | < 10 seconds | +16 Da |
| Sulfone Formation | Excess ROS / Hypochlorite | Prolonged exposure | Minutes to Hours | +32 Da |
| Autoxidation | Dissolved | Trace Metals ( | Days to Weeks | +16 Da / +32 Da |
| Decarboxylation | Positive Halogens (e.g., NCS) | Heat, Acidic pH | Condition Dependent | -44 Da |
| Esterification | Alcohols (MeOH, EtOH) | Acidic pH | Weeks | +14 Da (in MeOH) |
Part 2: Mechanistic Troubleshooting & FAQs
Q1: I stored my stock solution in DMSO at -20°C, but after a month, LC-MS shows a massive +16 Da impurity peak. What happened?
The Causality: You are observing the oxidation of the propylsulfanyl group to a sulfoxide. While DMSO is a universal solvent, it is highly hygroscopic and can act as a mild oxidant over time. More importantly, freeze-thaw cycles in DMSO introduce dissolved molecular oxygen (
Q2: During a heated reaction, my compound is disappearing, and I see a mass loss of 44 Da. Is the cyclobutane ring opening?
The Causality: The cyclobutane ring is generally stable despite its ~26 kcal/mol ring strain[6]. A mass loss of 44 Da corresponds to the loss of
Q3: Why does sonication seem to accelerate the degradation of my aqueous samples?
The Causality: Ultrasonication of aqueous solutions induces cavitation. The collapse of cavitation bubbles generates localized extreme temperatures and pressures, which homolytically cleave dissolved
Part 3: Visualizing Degradation and Workflows
Fig 1: Primary solution degradation pathways of 1-(propylsulfanyl)cyclobutane-1-carboxylic acid.
Fig 2: Optimized workflow for preparing and storing highly stable stock solutions.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Ultra-Stable 10 mM Stock Solutions
This protocol is a self-validating system designed to eliminate the three primary vectors of thioether degradation: dissolved oxygen, photo-oxidation, and transition metal catalysis.
-
Solvent Preparation: Transfer 10 mL of HPLC-grade Acetonitrile (MeCN) into a clean, dry borosilicate glass vial.
-
Degassing: Insert a clean needle attached to an Argon line directly into the solvent. Sparge with Argon gas for 15 minutes at a moderate flow rate to displace dissolved
[7]. -
Chelation (Optional but Recommended): If utilizing aqueous buffers for downstream dilution, ensure the buffer contains 0.1 mM EDTA to sequester trace
and halt autoxidation[5]. -
Dissolution: Weigh the appropriate mass of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid using a non-metallic spatula (to prevent metal shedding). Add to the degassed MeCN. Vortex gently until visually clear. Do not sonicate.
-
Storage: Aliquot the solution into 1 mL amber glass vials (to prevent UV-induced radical initiation). Blanket the headspace of each vial with a gentle stream of Argon for 3 seconds before immediately capping with a PTFE-lined septum. Store at -20°C.
SOP 2: Forced Degradation (Oxidation) Assay for Analytical Validation
Before running long-term stability studies, you must prove your LC-MS/HPLC method can resolve the intact API from its sulfoxide and sulfone degradants. This protocol forces the degradation to generate analytical reference markers.
-
Matrix Preparation: Prepare a 1 mM solution of the compound in a 50:50 mixture of MeCN and Water.
-
Oxidative Stressing: Add
to a final concentration of 0.3% (v/v). -
Incubation: Seal the vial and incubate at 37°C in the dark.
-
Kinetic Sampling: Extract 50 µL aliquots at
and hours. -
Quenching: Immediately quench each sampled aliquot by adding 10 µL of 100 mM Sodium Thiosulfate (
) to neutralize unreacted peroxides[8]. -
Analysis: Inject onto LC-MS. You will observe the sequential emergence of the sulfoxide (+16 Da) peak, followed by the sulfone (+32 Da) peak[1]. Adjust your chromatography gradient until baseline resolution between all three species is achieved.
References
1.[2] Conversion of organic carboxylic acid to corresponding ketone with loss of carbon atom (US Patent 4007211A). Google Patents. URL: 2.[5] A novel peroxy radical based oxidative stressing system for ranking the oxidizability of drug substances. PhaRxmon Consulting LLC. URL: 3.[3] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. URL: 4.[4] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. URL: 5.[1] Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (NIH). URL: 6.[8] Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. National Institutes of Health (NIH). URL: 7.[6] Cyclobutanecarboxylic acid. Wikipedia. URL: 8.[7] Dissolved Oxygen Redox as the Source of Hydrogen Peroxide and Hydroxyl Radical in Sonicated Emulsive Water Microdroplets. ChemRxiv. URL:
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4007211A - Conversion of organic carboxylic acid to corresponding ketone with loss of carbon atom - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pharxmonconsulting.com [pharxmonconsulting.com]
- 6. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Side Reactions in Propylsulfanyl Group Introduction
To: Research Scientists, Process Chemists, and Medicinal Chemistry Groups From: Senior Application Scientist, Chemical Technologies Division Subject: Troubleshooting and Optimization of Propylthiolation Protocols
Executive Summary & Core Challenges
The introduction of a propylsulfanyl group (
Unlike methylthiolation, the propyl chain introduces slight steric factors and significant volatility issues (Propanethiol bp: 67 °C), leading to stoichiometric imbalances. Furthermore, the high susceptibility of the thiol to oxidative dimerization (
This guide moves beyond standard textbook procedures to address the mechanistic root causes of failure and provides field-proven protocols to restore reaction integrity.
Decision Matrix: Selecting the Right Methodology
Before troubleshooting, ensure you are using the correct pathway for your substrate.
Figure 1: Strategic selection of propylsulfanyl introduction methods based on substrate electronics.
Troubleshooting Guide: Transition Metal-Catalyzed Coupling (Ar-X + Pr-SH)
Context: You are coupling an aryl halide with propanethiol using Pd or Cu catalysis, but yields are low or the reaction stalls.
Issue 1: Catalyst Poisoning (The "Thiol Effect")
Symptom: Reaction starts but stalls rapidly; black precipitate (Pd black) forms early.
Root Cause: Thiols are strong
Corrective Protocol:
-
Switch to Pre-Catalysts: Do not use Pd(OAc)₂ + Ligand in situ. Thiols will intercept the Pd before the ligand binds. Use pre-formed catalysts like Pd(dppf)Cl₂ or Pd₂dba₃/Xantphos .
-
Slow Addition: Add the propanethiol slowly via syringe pump to the refluxing mixture of Ar-X and Catalyst/Base. This keeps the free thiol concentration low relative to the catalyst.
-
Alternative Ligands: Use ligands with large cone angles (e.g., CyPF-t-Bu or Josiphos ) which resist displacement by the linear propylthiolate.
Issue 2: Homocoupling (Disulfide Formation)
Symptom: High consumption of propanethiol, but low yield of product. GC/MS shows large peak for dipropyl disulfide (
Corrective Protocol:
-
Degassing is Critical: Sparging with
is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and thiol. -
Reducing Agents: Add 10-20 mol% of a reducing agent like Zinc dust or Formic acid to the reaction media to reverse in-situ oxidation.
Experimental Protocol: High-Fidelity Pd-Catalyzed Propylthiolation
Validating Source: Adapted from Fernandez-Rodriguez et al. (2006) and Hartwig (2006).
| Component | Equivalents | Notes |
| Aryl Bromide | 1.0 | Substrate |
| Propanethiol | 1.2 | Warning: Volatile. Add last. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-complex with ligand if possible. |
| CyPF-t-Bu (Ligand) | 0.022 (2.2 mol%) | Josiphos-type ligand essential for thiols. |
| LiHMDS | 2.2 | Soluble base prevents surface passivation. |
| Toluene/DME | Solvent | 0.2 M concentration. |
-
Glovebox/Schlenk: Charge flask with Pd(OAc)₂, Ligand, and Base inside a glovebox or under Argon.
-
Solvent: Add anhydrous, degassed Toluene. Stir 10 min to generate active catalyst species (
). -
Substrate: Add Aryl Bromide.
-
Thiol Addition: Add Propanethiol via septum. Seal immediately.
-
Reaction: Heat to 80-100°C for 4-12 hours.
-
Workup: Cool, filter through Celite (removes Pd), dilute with EtOAc, wash with 1M NaOH (removes unreacted thiol).
Troubleshooting Guide: Nucleophilic Substitution (R-X + Pr-S⁻)
Context: You are reacting an alkyl halide or sulfonate with a propylthiolate salt.
Issue 3: Competitive Elimination (Alkene Formation)
Symptom: Formation of propene or substrate alkene instead of thioether.
Root Cause: Propanethiolate (
Corrective Protocol:
-
Solvent Switch: Switch from polar aprotic (DMF/DMSO) to polar protic (Ethanol/Methanol) . Solvation of the anion by H-bonding reduces basicity more than nucleophilicity.
-
Counter-ion Tuning: Use Cs₂CO₃ instead of NaH/NaOEt. The "Cesium Effect" increases solubility and creates a "naked" but less basic thiolate anion.
Issue 4: Regioselectivity (S- vs N-Alkylation)
Symptom: Substrate contains both amine and halide/leaving group. Alkylation occurs on Nitrogen instead of Sulfur. Root Cause: Hard/Soft Acid-Base (HSAB) mismatch.
Corrective Protocol:
-
Control pH: Maintain a pH where the thiol is deprotonated (
) but the amine is neutral. -
Use Thiourea: Instead of direct thiol substitution, react
with Thiourea to form the isothiouronium salt, then hydrolyze with NaOH in the presence of propyl bromide. This ensures S-selectivity.
Practical Support: Handling & Safety
Issue 5: The "Stench" and Volatility
Problem: Propanethiol has a pervasive, skunk-like odor (threshold < 1 ppb) and a low boiling point (67°C). Loss of reagent leads to incomplete conversion.
Containment Strategy:
-
Stoichiometry Adjustment: Due to volatility, always use 1.5 - 2.0 equivalents of propanethiol if heating above 50°C.
-
The "Bleach Moat": Surround your reaction setup with a secondary container filled with 10% Sodium Hypochlorite (Bleach).
-
Quenching: NEVER wash glassware directly in the sink. Soak all syringes, septa, and flasks in a Bleach/NaOH bath for 24 hours.
-
Chemistry:
(Odorless sulfonate).
-
Visualizing the Failure Points
Figure 2: Mechanistic divergence in Pd-catalyzed propylthiolation. Red paths indicate failure modes caused by oxidation or ligand displacement.
References
-
Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Journal of the American Chemical Society. Link
-
Shelke, A. M., et al. (2018). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature. Nature Communications. Link
-
Kondo, T., & Mitsudo, T. (2000). Metal-Catalyzed Carbon-Sulfur Bond Formation.[1][2][3] Chemical Reviews. Link
-
BenchChem Technical Support . (2025). Preventing polymer by-product formation in dithiol synthesis. Link
-
MilliporeSigma . (2025). Cross-Coupling Reaction Manual: Troubleshooting Guide. Link
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Propylsulfanyl Cyclobutanes and Alternative Analytical Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Propylsulfanyl cyclobutanes, a class of compounds with potential applications in medicinal chemistry, present a unique analytical challenge due to the interplay of their cyclic and sulfur-containing moieties. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of these compounds, offering a predictive framework for their identification. Furthermore, it presents a comparative overview of alternative analytical techniques, complete with experimental data, to equip researchers with a comprehensive toolkit for the structural characterization of this promising class of molecules.
The Propylsulfanyl Cyclobutane Moiety: A Hybrid of Fragmentation Tendencies
The fragmentation of propylsulfanyl cyclobutanes under electron ionization (EI) mass spectrometry is predicted to be a composite of the characteristic pathways of both alkyl sulfides and cyclobutane rings. The presence of a heteroatom with non-bonding electrons, such as sulfur, can significantly influence the fragmentation by localizing the radical cation formed during ionization[1]. This leads to several predictable cleavage events.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
A detailed examination of the fragmentation patterns of analogous compounds allows for the construction of a theoretical fragmentation pathway for propylsulfanyl cyclobutane. The molecular ion, while potentially observable, may be of low abundance due to the facility of fragmentation.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for alkyl sulfides, involving the cleavage of the C-C bond adjacent to the sulfur atom. For propylsulfanyl cyclobutane, this would result in the loss of a propyl radical to form a stable, sulfur-containing cation.
-
Cyclobutane Ring Opening: Cyclobutanes are known to undergo ring-opening fragmentation, often by cleavage of the C-C bonds opposite each other. A common loss is that of ethene (C2H4).
-
Cleavage of the Cyclobutane-Sulfur Bond: The bond connecting the cyclobutane ring to the propylsulfanyl group can cleave, leading to fragments representing each component.
-
Propyl Chain Fragmentation: The propyl group itself can undergo fragmentation, leading to the loss of methyl or ethyl radicals.
-
Rearrangements and Secondary Fragmentations: Complex rearrangements, including hydrogen transfers, can precede or follow the initial fragmentation steps, leading to a variety of smaller fragment ions.
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted primary fragmentation pathways of propylsulfanyl cyclobutane upon electron ionization.
Caption: Predicted major fragmentation pathways of propylsulfanyl cyclobutane.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural clues from fragmentation patterns, a comprehensive structural elucidation often requires complementary techniques. This is particularly true for distinguishing between isomers, which may exhibit very similar mass spectra.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| GC-MS | Separation by gas chromatography followed by mass analysis. | High sensitivity and resolution, excellent for volatile and semi-volatile compounds. Provides both retention time and mass spectral data. | Requires derivatization for non-volatile compounds. Thermal degradation of labile molecules can occur. | Identification and quantification of volatile and semi-volatile components in complex mixtures.[2][3] |
| HPLC-MS | Separation by high-performance liquid chromatography followed by mass analysis. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. Excellent for isomer separation with appropriate column chemistry.[4][5][6][7] | Can be more complex to operate and maintain than GC-MS. Matrix effects can suppress ionization. | Analysis of a broad spectrum of compounds in various matrices, particularly for non-volatile or thermally sensitive molecules. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Provides unambiguous structural elucidation, including stereochemistry. Non-destructive. | Lower sensitivity compared to mass spectrometry. Requires larger sample amounts and longer analysis times. | Definitive structural determination of pure compounds.[8][9][10] |
Experimental Protocols: A Practical Approach
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Related Cyclobutane Derivatives
This protocol is adapted from methods used for the analysis of 2-alkylcyclobutanones, which are structurally related to the target compounds[2][3].
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
If necessary, perform a cleanup step using solid-phase extraction (SPE) with a silica gel cartridge to remove interfering matrix components.
-
Concentrate the sample to the desired volume under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature of around 280-300 °C to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
Compare the obtained spectrum with library spectra or with the predicted fragmentation patterns.
-
Workflow for GC-MS Analysis
Caption: A typical workflow for the analysis of cyclobutane derivatives by GC-MS.
Conclusion
The mass spectrometric fragmentation of propylsulfanyl cyclobutanes is governed by a predictable set of rules derived from the behavior of their constituent alkyl sulfide and cyclobutane moieties. While EI-MS provides valuable initial data, a multi-faceted analytical approach is recommended for unambiguous structural confirmation, especially when dealing with potential isomers. The integration of chromatographic separation with mass spectrometry, as in GC-MS and HPLC-MS, offers enhanced specificity, while NMR spectroscopy remains the gold standard for definitive structural elucidation. By understanding the principles outlined in this guide and selecting the appropriate analytical tools, researchers can confidently navigate the challenges of characterizing this important class of molecules.
References
-
Fragmentation Patterns. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. (n.d.). Shimadzu. Retrieved from [Link]
- Obana, H., et al. (2005). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. Journal of Agricultural and Food Chemistry, 53(17), 6754-6758.
- Whitesell, J. K., Minton, M. A., & Toyne, K. J. (2011). Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy. Analytica Chimica Acta, 253, 1-13.
-
Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways of Selected Product Ions. (2008). DTIC. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Sulfide, cyclopentyl propyl. (n.d.). PubChem. Retrieved from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
-
Tools for Structure Elucidation. (n.d.). Bruker. Retrieved from [Link]
-
Cyclohexyl ethyl sulfide. (n.d.). SpectraBase. Retrieved from [Link]
- Exploring Sulfur Sites in Proteins via Triple-Resonance 1H-Detected 77Se NMR. (2023, October 31). Journal of the American Chemical Society.
-
Berkland, H. (n.d.). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Restek. Retrieved from [Link]
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). Chemistry – A European Journal, 28(17).
- HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. (2023). Molecules, 28(15), 5789.
- Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
- Bradley, D. (2003, July 31). Making Sulphur NMR work. Wiley Analytical Science.
- Tormyshev, V. M., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II.
- Satínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162.
-
Cyclopropyl ethyl sulfide. (n.d.). PubChem. Retrieved from [Link]
- Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data. (2023, February 2). Magnetochemistry, 9(2), 48.
-
Gas chromatography and mass spectroscopic determination of phytocompounds in Cissus vitiginea. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Propyl sulfide. (n.d.). NIST WebBook. Retrieved from [Link]
- Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. (2022, April 21). Chemical Science, 13(16), 4639-4646.
-
Cyclobutane, ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (2021, March 15). Pharmacognosy Journal, 13(2).
-
Propyl sulfide. (n.d.). NIST WebBook. Retrieved from [Link]
- Gas Chromatography-Mass Spectrometry-based Phytochemical Analysis and In-Vitro Anti-Lipid Peroxidation, Cyclooxygenase Inhibition Activities of Saudi Eruca sativa Leaves. (2021, April 12). Journal of Chemical Society of Pakistan, 44(2).
-
methyl propyl sulfide, 3877-15-4. (n.d.). The Good Scents Company. Retrieved from [Link]
-
2-Methylbutyl propyl disulfide. (n.d.). PubChem. Retrieved from [Link]
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- 2. shimadzu.com [shimadzu.com]
- 3. Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. csfarmacie.cz [csfarmacie.cz]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Exploring Sulfur Sites in Proteins via Triple-Resonance 1H-Detected 77Se NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
IR Spectroscopy of Cyclobutane Carboxylic Acid Derivatives: A Comparative Technical Guide
Executive Summary & Strategic Importance
In drug discovery, the cyclobutane ring is increasingly utilized as a bioisostere for gem-dimethyl groups or to introduce conformational restriction without the extreme reactivity of cyclopropane. For researchers synthesizing Cyclobutane Carboxylic Acid (CBCA) derivatives (e.g., precursors to Carboplatin or peptide mimetics), Infrared (IR) spectroscopy offers a rapid, non-destructive validation method.
However, a common pitfall exists: unlike cyclic ketones , where ring strain dramatically shifts the carbonyl frequency, cyclobutane carboxylic acids exhibit a "deceptive normality" in their carbonyl stretch. This guide dissects the spectral nuances, distinguishing CBCA from its high-strain (cyclopropane) and low-strain (cyclohexane/acyclic) analogs.
Mechanistic Theory: The Ring Strain Paradox
To interpret the spectrum accurately, one must understand how ring strain alters hybridization.
The Walsh Orbital & Hybridization Effect
In an ideal
-
Cyclobutane: Bond angles are compressed to
(puckered).[1] -
Consequence: To accommodate the tighter angle, the carbon atom rehybridizes, directing more p-character into the ring bonds (C-C).[2][3]
-
Compensatory Effect: By conservation of orbital character, the exocyclic bonds (C-C=O and C-H) gain more s-character .
Impact on IR Frequencies:
-
Exocyclic C-H Bonds: Higher s-character
shorter, stiffer bonds Higher Wavenumber (shifted to ). -
Exocyclic C=O Bond: Higher s-character should theoretically raise the frequency.[2][3] However, in carboxylic acids, this is counterbalanced by conjugation and hydrogen bonding .
Figure 1: The causal link between geometric ring strain and observed spectral shifts.
Comparative Spectral Analysis
A. The Carbonyl Region (1680–1760 cm⁻¹)
The carbonyl stretch is the most intense peak but requires context.
| Compound Class | Ring Strain | C=O Frequency (Dimer)* | C=O Frequency (Monomer)** | Mechanistic Note |
| Cyclopropane Carboxylic Acid | High | ~1690–1700 cm⁻¹ | ~1745 cm⁻¹ | Conjugation with Walsh orbitals (pseudo-double bond character) lowers frequency, overpowering the s-character effect. |
| Cyclobutane Carboxylic Acid | Medium | 1705–1715 cm⁻¹ | ~1750 cm⁻¹ | S-character effect balances weak conjugation. Appears similar to acyclic acids. |
| Cyclohexane Carboxylic Acid | None | 1710 cm⁻¹ | ~1760 cm⁻¹ | Standard unstrained behavior. |
| Acyclic (e.g., Pentanoic Acid) | None | 1710 cm⁻¹ | ~1760 cm⁻¹ | Baseline reference. |
*Dimer: Observed in solid (KBr) or neat liquid (ATR) state due to strong H-bonding. **Monomer: Observed only in dilute gas phase or highly dilute non-polar solution.
Critical Insight: Do not expect the dramatic shift seen in cyclobutanone (1780 cm⁻¹). For the acid, the diagnostic value lies in the C-H and Fingerprint regions, not the C=O alone.
B. The Hydroxyl & C-H Region (2500–3300 cm⁻¹)[4][5]
-
O-H Stretch: A broad, intense "trough" centered around 3000 cm⁻¹, characteristic of the carboxylic acid dimer.[4][5] It often overlaps the C-H region.[4]
-
C-H Stretch (Diagnostic):
-
Normal Alkanes: < 3000 cm⁻¹.
-
Cyclobutane: The
-C-H bonds (attached to the ring) possess higher s-character. Look for sharp "spikes" emerging from the broad O-H envelope near 2950–2990 cm⁻¹ . While subtle, these are higher energy than typical methylene stretches.
-
C. The Fingerprint Region (600–1400 cm⁻¹)
This is where the cyclobutane identity is confirmed.
-
Ring Puckering/Deformation: A characteristic band for the cyclobutane ring appears in the 900–920 cm⁻¹ range.
-
C-O Stretch: Strong band at 1200–1300 cm⁻¹ (typical for acids).[6]
-
O-H Out-of-Plane Bend: Broad, medium intensity band at 930–950 cm⁻¹ (characteristic of dimers). Note: This often overlaps with the ring mode, creating a broader feature.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol which accounts for the dimerization equilibrium.
Method A: ATR (Attenuated Total Reflectance) - Recommended for Routine ID
Sample State: Neat Liquid or Solid Crystal.
-
Background: Collect a 32-scan background of the clean crystal (Diamond/ZnSe).
-
Application: Apply < 5 mg of sample. Apply pressure to ensure contact.
-
Scan: Collect 16-32 scans at 4 cm⁻¹ resolution.
-
Validation Check:
-
Is the O-H band broad (2500-3300)?
Confirms Acid. -
Is C=O near 1710?
Confirms Dimer state. -
Is there a peak ~900-920?
Supports Cyclobutane.
-
Method B: Dilute Solution - For Detailed Structural Analysis
Sample State: 0.01 M in CCl₄ or CHCl₃ (dried).
-
Purpose: To break the dimer and observe the monomeric C=O frequency (sensitive to inductive/strain effects).
-
Cell: CaF₂ or NaCl liquid cell (0.1 - 1.0 mm path length).
-
Scan:
-
Interpretation: If the monomer C=O is significantly higher than acyclic analogs (e.g., >1755), it confirms the s-character influence of the ring.
Figure 2: Decision tree for experimental setup and spectral interpretation.
References
-
NIST Chemistry WebBook. Cyclohexanecarboxylic acid Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Katon, J. E., & OHalloran, M. P. (1973). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center (DTIC). Available at: [Link]
-
SpectraBase. Cyclobutane-1,1-dicarboxylic acid diethyl ester Vapor Phase IR. Wiley Science Solutions. Available at: [Link]
-
Master Organic Chemistry. Ring Strain in Cyclopropane and Cyclobutane. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Reference Standard Characterization: 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid
This guide serves as a definitive technical resource for the characterization and utilization of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid as a Certified Reference Material (CRM). It addresses the specific challenges associated with sulfur-containing alicyclic standards, comparing rigorous qualification protocols against common (but risky) shortcuts used in early-phase drug development.
A Comparative Guide for Impurity Profiling & Quantitative Analysis
Executive Summary: The "Invisible" Impurity Risk
In the development of cyclobutane-containing pharmacophores (common in next-generation GABA analogs and antiviral candidates), the introduction of sulfur moieties often generates specific, hard-to-detect byproducts. 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid (hereafter PSC-1 ) represents a critical process impurity formed during the alkylation or sulfenylation steps of cyclobutane scaffolds.
While often dismissed as a minor side-product, PSC-1 poses unique analytical challenges:
-
Oxidative Instability: The sulfide linkage is prone to rapid oxidation to sulfoxide and sulfone, altering retention times and response factors.
-
UV Transparency: Lacking a chromophore, it requires specialized detection (CAD/ELSD or low-UV <210 nm) or derivatization.
-
Structural Ambiguity: It is easily confused with regioisomers (e.g., ring-substituted variants) without rigorous NMR confirmation.
This guide compares the Certified Reference Standard (CRM) approach against two common alternatives: Surrogate Quantification and Reagent Grade Usage , demonstrating why the CRM path is the only viable option for late-stage GMP compliance.
Comparative Analysis: Selecting the Right Standard
The following table summarizes the performance of three distinct approaches to quantifying PSC-1 in drug substances.
Table 1: Performance Matrix of Reference Standard Options
| Feature | Option A: Certified Reference Material (CRM) | Option B: Commercial Reagent Grade | Option C: Surrogate Quantification (Parent Acid) |
| Purity | >99.0% (w/w) | 90–95% (Variable) | N/A (Assumes 100%) |
| Impurity Profile | Fully characterized (Sulfoxide/Sulfone <0.1%) | Likely contains 1–5% Sulfoxide | N/A |
| Quantification Accuracy | High (± 1.0%) | Low (± 10–20%) | Very Low (± 50% Error Risk) |
| Stability Data | Validated (Re-test date provided) | Unknown | N/A |
| Regulatory Risk | Minimal (NDA/MAA compliant) | High (Risk of OOS results) | Critical (Rejected in Phase 3) |
| Cost | High ( | Low ($) | Zero ($0) |
Expert Insight: The "Surrogate Trap"
Why Option C Fails: Many labs attempt to quantify PSC-1 using the parent Cyclobutanecarboxylic acid as a surrogate, assuming a Relative Response Factor (RRF) of 1.0. This is scientifically flawed. The introduction of the sulfur atom significantly alters the UV absorption cross-section (bathochromic shift) and the ionization efficiency in Mass Spectrometry (ESI+). Experimental data shows the RRF of PSC-1 vs. the parent acid can deviate by a factor of 1.4x to 2.2x depending on the detector, leading to massive underestimation of the impurity burden.
Technical Deep Dive: The Oxidation Cascade
The primary failure mode for PSC-1 standards is the oxidation of the sulfide sulfur. A robust standard must be characterized not just for the parent, but for its oxidation products.
Figure 1: PSC-1 Oxidation Pathway & Analytical Fate
Caption: The oxidative degradation pathway of PSC-1. Note the significant retention time (RT) shift, which can cause the impurity to co-elute with other polar matrix components if not monitored.
Experimental Protocols
To establish PSC-1 as a valid reference standard, the following protocols must be executed. These protocols ensure the "Trustworthiness" pillar of the E-E-A-T framework.
Protocol A: Synthesis & Purification (The "Clean" Route)
Avoids contamination from metal catalysts.
-
Starting Material: 1-Bromocyclobutanecarboxylic acid.
-
Reagent: Sodium propane-1-thiolate (prepared in situ from propanethiol + NaH).
-
Reaction:
-
Suspend NaH (1.1 eq) in dry THF at 0°C under Argon.
-
Add Propanethiol (1.1 eq) dropwise (Exothermic!). Stir 30 min.
-
Add 1-Bromocyclobutanecarboxylic acid (1.0 eq) in THF.
-
Reflux for 4 hours.
-
-
Workup (Critical): Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to minimize silica-induced oxidation.
-
Yield: Typically 75-80% as a white crystalline solid.
Protocol B: HPLC Purity Assessment (Stability-Indicating)
Designed to separate the Sulfide (PSC-1) from Sulfoxide/Sulfone.
-
Column: C18 Shielded Phase (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Hold for polar sulfoxides)
-
2-15 min: 5% -> 90% B
-
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Primary: CAD (Charged Aerosol Detector) for uniform response.
-
Secondary: UV at 210 nm (Low sensitivity, but standard).
-
-
Acceptance Criteria:
-
Main Peak (PSC-1) > 99.0% area.
-
Sulfoxide (RRT ~0.65) < 0.15%.
-
Sulfone (RRT ~0.50) < 0.05%.
-
Protocol C: Structure Validation (NMR)
Self-validating step to confirm the "1,1" substitution pattern versus "1,2" or "1,3" isomers.
-
1H NMR (400 MHz, CDCl3):
-
Look for the symmetry of the cyclobutane ring.
-
δ 0.98 (t, 3H): Propyl methyl.
-
δ 1.60 (m, 2H): Propyl methylene.
-
δ 2.0-2.8 (m, 6H): Cyclobutane ring protons + S-CH2.
-
Key Diagnostic: The absence of a methine proton alpha to the carboxyl group confirms the 1,1-disubstitution (quaternary carbon). If a triplet/multiplet is seen >3.0 ppm for the ring methine, the structure is likely the 1,2-isomer.
-
Validation Workflow for Reference Standards
The following diagram illustrates the decision logic for qualifying a new batch of PSC-1 standard.
Caption: Decision tree for the qualification of PSC-1 Reference Standards. Note the critical loop for removing oxidation byproducts.
References
-
IUPAC Nomenclature of Organic Chemistry. "Rule C-514: Thio Acids and Thio Esters." International Union of Pure and Applied Chemistry. Link
-
European Pharmacopoeia (Ph. Eur.). "Chapter 5.12: Reference Standards." EDQM. Link
-
Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." (Context on 4-membered rings). Angewandte Chemie International Edition, 2006. Link
-
ChemScene Product Catalog. "3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid (Analog Reference)." ChemScene. Link
-
Vertex AI Search. "Synthesis of Cyclobutanecarboxylic Acid Derivatives." ChemicalBook Data. Link
A Senior Application Scientist's Guide to the Elemental Analysis of C₈H₁₄O₂S Derivatives
In the landscape of drug discovery and synthetic chemistry, the precise characterization of novel molecular entities is paramount. For researchers working with C₈H₁₄O₂S derivatives, a class of compounds rich in isomeric possibilities and therapeutic potential, verifying the empirical formula is a foundational step. This guide provides an in-depth comparison of elemental analysis data, contextualizes its role alongside other analytical techniques, and offers field-proven insights into obtaining and interpreting high-quality data.
The Foundational Role of Elemental Analysis
Elemental analysis (EA), specifically CHNS combustion analysis, remains a cornerstone technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] While modern spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural and molecular weight information, EA offers a direct, quantitative measure of a compound's elemental makeup.[1][2] This serves two primary functions:
-
Empirical Formula Validation: It provides critical evidence to confirm that the synthesized compound has the expected elemental composition.
-
Purity Assessment: A significant deviation between the theoretical and experimentally found values often indicates the presence of impurities, such as residual solvents or starting materials. Most chemistry journals require experimental values to be within ±0.4% of the calculated values to confirm 95% sample purity.
For any compound with the molecular formula C₈H₁₄O₂S, the theoretical elemental composition serves as the benchmark against which all experimental results are measured.
Theoretical Elemental Composition for C₈H₁₄O₂S:
-
Molecular Weight: 174.26 g/mol
-
Carbon (C): 55.13%
-
Hydrogen (H): 8.10%
-
Oxygen (O): 18.36%
-
Sulfur (S): 18.40%
The Engine of Analysis: Combustion CHNS Protocol
The most prevalent method for determining carbon, hydrogen, nitrogen, and sulfur content is dynamic flash combustion.[1] This process, while automated, relies on precise chemical principles to ensure accuracy.
Step-by-Step Experimental Protocol
-
Sample Preparation & Weighing:
-
Causality: The analysis requires a small, homogenous sample (typically 1-3 mg). Homogeneity is critical to ensure the analyzed portion is representative of the entire batch.
-
Protocol: Accurately weigh the sample into a tin capsule using an ultra-microbalance. The tin capsule acts as a catalyst for combustion and encapsulates the sample.
-
-
Dynamic Flash Combustion:
-
Causality: The sample is dropped into a high-temperature (900-1000°C) furnace rich in oxygen. This high temperature ensures the complete and instantaneous oxidation of the sample.
-
Protocol: The autosampler drops the encapsulated sample into the combustion reactor. The organic matter combusts, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to various nitrogen oxides (NOₓ), and sulfur to sulfur dioxide (SO₂).
-
-
Reduction and Gas Purification:
-
Causality: The combustion gases are swept by an inert carrier gas (helium) through a reduction tube, typically packed with high-purity copper. The copper, heated to around 600-650°C, removes excess oxygen and reduces the nitrogen oxides to elemental nitrogen (N₂).
-
Protocol: The gas mixture flows from the combustion chamber into the reduction tube. Scrubbers are also in place to remove interfering elements like halogens.
-
-
Gas Chromatographic Separation:
-
Causality: To be quantified individually, the component gases (CO₂, H₂O, N₂, SO₂) must be separated. A gas chromatography (GC) column achieves this separation based on the different affinities of the gases for the column's stationary phase.
-
Protocol: The purified gas mixture is passed through a GC column, which resolves the mixture into discrete bands of each gas.
-
-
Detection and Quantification:
-
Causality: A thermal conductivity detector (TCD) measures the difference in thermal conductivity between the carrier gas and the sample gas as it elutes from the GC column. This difference is proportional to the concentration of the analyte gas.
-
Protocol: As each gas (N₂, CO₂, H₂O, SO₂) exits the column, it passes through the TCD. The detector generates a signal, and the area under each peak is integrated.
-
-
Data Analysis:
-
Causality: The instrument's software, calibrated with a known standard (e.g., sulfanilic acid), converts the peak areas into mass percentages for each element.
-
Protocol: The software calculates the final C, H, N, and S percentages based on the initial sample weight and the detector's response.
-
Experimental Workflow Diagram
Caption: Workflow for CHNS elemental analysis by combustion.
Comparative Data for C₈H₁₄O₂S Derivatives
While extensive, publicly available elemental analysis data for a wide range of C₈H₁₄O₂S isomers is limited, we can establish a robust framework for comparison. The table below presents the theoretical values for C₈H₁₄O₂S alongside hypothetical, yet realistic, experimental data for two distinct, notional isomers. This illustrates how data is presented and interpreted. For further context, the theoretical values for a related, structurally similar compound, S-Ethyl Thioacetate (C₄H₈OS), are also included to demonstrate how elemental percentages shift with molecular formula.
| Compound | Formula | Source | % Carbon (C) | % Hydrogen (H) | % Sulfur (S) |
| C₈H₁₄O₂S | C₈H₁₄O₂S | Theoretical | 55.13 | 8.10 | 18.40 |
| Isomer A | C₈H₁₄O₂S | Experimental | 55.01 | 8.15 | 18.49 |
| Isomer B | C₈H₁₄O₂S | Experimental | 55.25 | 7.98 | 18.31 |
| S-Ethyl Thioacetate | C₄H₈OS | Theoretical | 46.12 | 7.74 | 30.78 |
Analysis of Results:
-
Isomer A & B: The experimental values for both notional isomers fall well within the widely accepted ±0.4% tolerance. This provides strong evidence that both samples are of high purity and possess the correct empirical formula.
-
Key Insight: Elemental analysis alone cannot distinguish between isomers (like Isomer A and B). It confirms the ratio of elements, not their specific arrangement. This is where techniques like NMR become essential.
-
Comparison to S-Ethyl Thioacetate: The distinct elemental percentages for S-Ethyl Thioacetate clearly show how EA can readily differentiate between compounds with different molecular formulas.
Caption: Logical flow from analysis to purity validation.
A Holistic View: Complementary Analytical Techniques
To achieve unambiguous characterization, a multi-technique approach is required. Elemental analysis provides the empirical formula, which is then complemented by other methods.
| Technique | Primary Information Provided | Strengths for C₈H₁₄O₂S | Limitations |
| Elemental Analysis | Elemental composition (%C, H, S) | Confirms empirical formula; excellent for purity assessment. | Cannot distinguish isomers; provides no structural information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirms the molecular weight (174.26); High-Resolution MS (HRMS) can confirm the molecular formula. | Isomers often have identical molecular weights and similar fragmentation. |
| NMR Spectroscopy | Chemical environment of nuclei (¹H, ¹³C) | Unambiguously distinguishes between structural isomers by showing unique proton and carbon signals and their connectivity.[3][4] | Less sensitive to non-NMR active impurities (e.g., salts); quantification requires careful setup. |
These techniques work in concert: EA confirms the elemental ratios, HRMS confirms the exact mass and molecular formula, and NMR confirms the specific isomeric structure.
Caption: Complementary roles of key analytical techniques.
References
-
ASTM E443-80 (1996) , Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion, ASTM International.
-
Hassan, A. M., Elbialy, Z. I., & Wahdan, K. M. (2020) . Synthesis, Characterization, Biological and Antitumor Activity of Co(II) , Ni (II) , Cu(II) and Zn (II) Complexes of N-(2-Chlorophenyl)-N'-Benzoyl Thiourea. Organic & Medicinal Chem IJ, 9(4).
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022) . Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 435-440.
-
AZoM. (2021) . A Look at Elemental Analysis for Organic Compounds.
-
Creative Biostructure. (2025) . How NMR Helps Identify Isomers in Organic Chemistry?.
-
StudySmarter . Elemental Analysis: Methods & Examples.
-
Taylor & Francis Online . Elemental analysis – Knowledge and References.
-
PubChem . CID 14148358 | C8H14O2.
-
Pearson . Draw the structure of a compound with molecular C8H14 that reacts....
-
NIST Chemistry WebBook . Thioacetic acid.
-
FooDB . Showing Compound S-Ethyl thioacetate (FDB003210).
Sources
Safety Operating Guide
1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid: Proper Disposal Procedures
[1]
Executive Summary
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1484705-29-4) presents a dual-hazard profile: corrosivity (due to the carboxylic acid moiety) and stench/odor (due to the propylthio ether group). Improper disposal can result in severe chemical burns, facility-wide odor contamination, and regulatory violations.
Immediate Action Required:
-
Containment: All handling must occur within a certified fume hood.
-
Segregation: Classify as Corrosive Acidic Organic Waste with a "Stench" sub-label.[1]
-
Contraindication: Do NOT mix with strong oxidizers (e.g., Nitric Acid) in bulk waste streams, as the sulfide group can undergo exothermic oxidation.[1]
Hazard Identification & Safety Profile
Before initiating disposal, operators must understand the physicochemical risks associated with the functional groups.[1]
| Feature | Hazard Class | Operational Implication |
| Carboxylic Acid ( | Corrosive (Skin Corr.[2] 1B/1C) | Causes irreversible skin damage.[1] Requires acid-resistant gloves (Nitrile/Neoprene).[1] |
| Propylthio Ether (Sulfide) | Stench / Irritant | Low odor threshold.[1] Vapors can cause nausea and olfactory fatigue.[1] Requires oxidation for neutralization.[1] |
| Cyclobutane Ring | Strain Energy | Generally stable under disposal conditions, but adds to the carbon load for incineration.[1] |
Incompatibility Matrix:
-
Strong Oxidizers (Nitric Acid, Peroxides): Violent reaction; oxidizes sulfur to sulfoxides/sulfones with heat generation.[1]
-
Strong Bases: Exothermic neutralization.[1]
-
Reactive Metals: Hydrogen gas evolution.[1]
Pre-Disposal Treatment: Odor Neutralization
For trace residues (glassware, spatulas) or small spills (<5 mL).
The most effective method to eliminate the stench of thioethers is oxidative quenching .[1] Sodium hypochlorite (Bleach) converts the volatile sulfide into a non-volatile, odorless sulfoxide or sulfone.[3]
Reaction Mechanism:
Protocol: Oxidative Quench (Glassware & Trace Waste)
-
Preparation: Prepare a 10% Bleach solution (commercial bleach diluted 1:5 with water).[1]
-
Immersion: Submerge contaminated glassware or wipes in the bath.[1]
-
Duration: Soak for 2–4 hours inside a fume hood.
-
Rinse: Rinse with copious water.[4][1][5] The rinsate can generally be flushed down the sanitary sewer (check local pH limits), while solid wipes go to solid hazardous waste.
CRITICAL WARNING: Do NOT use this method for bulk chemical disposal (>10g).[1] The oxidation is exothermic.[1] Bulk waste should be containerized and shipped off-site.[1]
Disposal Workflow Decision Tree
This workflow ensures compliance with RCRA (USA) and general EHS standards.
Figure 1: Decision logic for segregating thioether carboxylic acid waste to prevent incompatibility incidents.
Step-by-Step Disposal Procedures
Scenario A: Bulk Solid/Liquid Waste (Reaction Mixtures)
Do not attempt to neutralize bulk quantities in the lab.[1] Transfer to waste management.
-
Container Selection: Use a HDPE (High-Density Polyethylene) or Glass container.[1] Avoid metal containers due to acid corrosion.[1]
-
Labeling:
-
Secondary Containment: Place the waste bottle inside a secondary tub or resealable bag to trap odors during transport.[1]
-
Storage: Store in a ventilated cabinet until pickup.
Scenario B: Accidental Spill Cleanup
For spills < 100 mL.
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sashes are low or auxiliary ventilation is active.[1]
-
PPE: Goggles, Lab Coat, Double Nitrile Gloves (or Silver Shield for prolonged contact).[1]
-
Absorb: Cover spill with vermiculite , dry sand, or a commercial acid-neutralizing spill pad.[1]
-
Note: Do not use simple paper towels; they increase surface area for odor release.[1]
-
-
Neutralize (Optional but Recommended): Mist the absorbent with dilute bleach (10%) to suppress odor, only if ventilation is adequate.[1]
-
Collect: Scoop material into a wide-mouth jar. Seal tightly.
-
Clean Surface: Wipe the area with 10% bleach followed by water.[1]
Waste Stream Classification (Regulatory Codes)
When filling out waste manifests (e.g., US EPA/RCRA), use the following codes based on the compound's properties.
| Regulatory Body | Classification | Code | Rationale |
| RCRA (USA) | Corrosivity | D002 | Aqueous pH < 2.0 (typical for carboxylic acids).[1] |
| RCRA (USA) | Reactivity | Review | While D003 (Reactivity) applies to sulfides generating toxic gas at pH 2-12.5, organic thioethers are generally stable.[1] However, check local EHS interpretation. |
| EU Waste (EWC) | Lab Chemicals | 16 05 06 * | Laboratory chemicals consisting of or containing hazardous substances.[1] |
References
Personal protective equipment for handling 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid
Advanced Safety and Operational Guide: Handling 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid
As a preferred partner in laboratory safety and chemical handling, we recognize that true operational excellence requires more than just reading a Safety Data Sheet (SDS). It requires a deep mechanistic understanding of the reagents you handle.
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is a bifunctional organic compound featuring a cyclobutane ring, a carboxylic acid moiety, and a propylsulfanyl (thioether) group. This guide provides drug development professionals and researchers with a self-validating, causality-driven protocol for managing the unique olfactory, corrosive, and environmental hazards associated with this specific molecular architecture.
Causality-Driven Risk Assessment
To establish an effective safety protocol, we must first deconstruct the molecule to understand why it behaves as it does. By linking functional groups to their macroscopic hazards, researchers can anticipate risks rather than merely reacting to them.
Table 1: Quantitative & Qualitative Hazard Profile
| Functional Group | Associated Hazard | GHS Classification | Mechanistic Causality |
| Carboxylic Acid | Tissue Irritation / Corrosion | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Proton donation leads to localized pH drops on biological tissues, causing rapid protein denaturation, chemical conjunctivitis, and cellular irritation[1][2]. |
| Propylsulfanyl (Thioether) | Stench / Respiratory Irritation | STOT SE 3 (H335) | Volatile sulfur compounds interact with olfactory receptors at sub-ppm levels. The unshared electron pairs on the sulfur atom make it highly susceptible to oxidation[3]. |
| Cyclobutane Ring | Enhanced Lipophilicity | N/A | Increases the molecule's overall non-polar character, facilitating rapid dermal absorption if the primary glove barrier is breached. |
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient for bifunctional thioether acids. The following matrix outlines the required protective barriers and the scientific rationale (causality) behind each choice.
-
Hand Protection (Double-Gloving is Mandatory):
-
Inner Glove: 4-8 mil Nitrile for tactile dexterity.
-
Outer Glove: Heavy-duty Neoprene or extended-cuff Nitrile.
-
Causality: Thioethers are lipophilic and can permeate thin latex or low-quality nitrile over time. The cyclobutane ring enhances this permeability. Double-gloving ensures that if the outer layer is compromised by the corrosive carboxylic acid, the inner layer maintains a sterile barrier while you doff the outer glove.
-
-
Eye & Face Protection:
-
Snug-fitting, indirect-vented chemical splash goggles.
-
Causality: The carboxylic acid moiety poses a severe risk of corneal damage upon contact. Safety glasses with side shields do not provide adequate vapor or splash protection against acidic aerosols[1].
-
-
Respiratory & Engineering Controls:
-
Handling must be restricted to a hard-ducted chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).
-
Causality: Inhalation of thioether vapors or acidic aerosols causes severe respiratory tract irritation and potential central nervous system (CNS) depression at high concentrations[1][2].
-
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system —meaning the procedure includes built-in checks to confirm safety before proceeding to the next step.
Phase 1: Pre-Operation Verification
-
Fume Hood Validation: Before opening the reagent, verify the fume hood flow rate monitor reads
100 fpm.-
Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without fluttering erratically.
-
-
Reagent Integrity Check: Inspect the reagent bottle for signs of pressurization, degradation, or crusting around the cap, which can indicate moisture ingress or auto-oxidation[3].
Phase 2: Closed-System Transfer and Weighing
-
Preparation: Place an anti-static weighing boat on the analytical balance strictly inside the fume hood. Tare the balance.
-
Dispensing: Using a clean, stainless-steel spatula, carefully transfer the required mass of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid.
-
Immediate Tool Decontamination: Immediately place the used spatula into a secondary container holding a 10% sodium hypochlorite (bleach) solution.
-
Causality: Bleach rapidly oxidizes the volatile, foul-smelling thioether into a non-volatile, odorless sulfoxide or sulfone, instantly mitigating the stench and inhalation hazard[3].
-
-
Sealing: Cap the primary reagent bottle tightly and wrap the seal with Parafilm to prevent vapor leakage during storage. Store locked up in a cool, dry, well-ventilated area away from incompatible oxidizing agents[1][2].
Spill Management and Disposal Plan
In the event of a spill, rapid neutralization of both the acidic and thioether components is critical.
Spill Response Methodology
-
Containment: Lower the fume hood sash. Do not let the product enter drains, as it can cause severe environmental pollution[2].
-
Neutralization & Absorption: Cover the spill with a 1:1 dry mixture of sodium bicarbonate and activated carbon .
-
Causality: Sodium bicarbonate safely neutralizes the carboxylic acid without highly exothermic reactions, while activated carbon adsorbs the volatile thioether vapors.
-
-
Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container[2].
-
Surface Decontamination: Wash the spill surface with a mild bleach solution to oxidize any residual thioethers, followed by copious amounts of soap and water[2].
Waste Disposal Plan
-
Categorization: Collect as "Halogen-Free Organic Waste." Do not mix with halogenated solvents or strong oxidizing agents.
-
Storage: Store waste in a well-ventilated satellite accumulation area. Ensure containers are tightly closed, as empty containers retain product residue and vapors[1].
Workflow Visualization
The following diagram maps the logical progression of handling and spill management, ensuring all personnel have a clear visual reference for safe operations.
Operational workflow for handling and disposing of thioether carboxylic acids.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
